Nickel selenate can form several crystalline structures, often as hydrates or in complexes with organic molecules. The key characteristics of two specific structures are summarized below.
Table 1: Crystallographic Data for this compound Structures [1] [2]
| Compound | Crystal System | Space Group | Unit Cell Parameters | Z | Reference |
|---|---|---|---|---|---|
| (C₄H₁₂N₂)Ni(H₂O)₆₂ | Monoclinic | P2₁/c (No. 14) |
a = 6.0205(2) Å, b = 11.1529(3) Å, c = 12.1287(3) Å, β = 96.439(3)°, V = 809.26(4) ų |
2 | [1] |
| NiSeO₄·6H₂O (Hexahydrate) | Tetragonal | P4₁212 (No. 92) |
Information in search results, specific parameters not fully available | - | [2] |
The supramolecular structure of the piperazine-templated compound consists of isolated [Ni(H₂O)₆]²⁺ octahedral cations, (C₄H₁₂N₂)²⁺ (piperazine) cations, and (SeO₄)²⁻ anions. These components are interconnected via an extensive three-dimensional network of hydrogen bonds [1].
1. Synthesis of (C₄H₁₂N₂)Ni(H₂O)₆₂ Single Crystals [1]
(NiCO₃), and selenic acid (H₂SeO₄) in an aqueous solution. The reaction between nickel carbonate and selenic acid produces this compound.2. Synthesis of Anhydrous Nickel(II) Selenate [2]
(NiCO₃) with selenic acid (H₂SeO₄).NiCO₃ + H₂SeO₄ → NiSeO₄ + H₂O + CO₂↑The following diagram illustrates the synthesis workflow for the piperazine-templated this compound compound:
Synthesis workflow for piperazine-templated this compound single crystals.
This compound hydrates undergo multi-stage dehydration and decomposition upon heating, ultimately forming nickel oxide. The pathway for the hexahydrate is as follows:
Table 2: Thermal Decomposition Pathway of NiSeO₄·6H₂O [2]
| Temperature | Process | Product |
|---|---|---|
| 100 °C | Loss of 2 water molecules | NiSeO₄·4H₂O (Tetrahydrate) |
| 300 °C | Further dehydration | NiSeO₄·H₂O (Monohydrate) |
| 390 °C | Final dehydration to anhydrous salt | NiSeO₄ |
| 510 °C | Loss of O₂, formation of selenite | NiSeO₃ |
| 690 °C | Final decomposition | NiO + SeO₂ |
The thermal decomposition of the piperazine-templated compound also proceeds through three distinct stages, ultimately yielding nickel oxide (NiO) as the final solid residue [1].
The thermal decomposition pathway is a sequential process, visualized below:
Sequential thermal decomposition pathway of this compound hexahydrate.
The piperazine-templated this compound compound (C₄H₁₂N₂)[Ni(H₂O)₆](SeO₄)₂ exhibits predominantly paramagnetic behavior. This is attributed to the presence of the isolated [Ni(H₂O)₆]²⁺ complex cation. At very low temperatures, weak antiferromagnetic interactions between the nickel centers become detectable [1].
Recent research has explored modifying nickel selenides with copper to enhance their performance.
Electronic Structure Reconstruction for Hydrogen Evolution Reaction (HER) [3]
(Cu).Cu reconstructs the electronic structure of nickel selenide, enhancing electron transfer and increasing the active surface area.Cu-modified catalyst (NCS/NF) requires an overpotential of only 45 mV to achieve a current density of -10 mA cm⁻², a benchmark in HER performance.(AD NCS/NF) surpass the performance of a state-of-the-art platinum (Pt) catalyst under identical test conditions.(AD NCS/NF‖NiFeLDH), a low cell voltage of only 1.48 V was required to deliver 50 mA cm⁻².This compound is a versatile material with well-characterized crystal structures and properties. Its classic chemistry, involving hydrated salts and organically-templated complexes, reveals interesting structural and magnetic behaviors. Most notably, research into selenide derivatives derived from selenate precursors is highly active, with recent breakthroughs in copper incorporation demonstrating a powerful strategy for designing high-performance, non-precious-metal electrocatalysts for hydrogen production [3].
Nickel selenate typically refers to the compound Nickel(II) selenate, with the chemical formula NiSeO₄. It is commonly found as a green-colored hexahydrate, NiSeO₄·6H₂O [1].
In this structure, the nickel atom exists as a Ni²⁺ ion. The green color of the compound is a classic indicator of this oxidation state in an octahedral coordination environment, which is provided by the six water molecules in the hydrate form [1] [2].
The electronic configuration of a solid-state compound like this compound is best described by considering the configurations of its individual ions. The table below summarizes this data.
| Atom / Ion | Ground State Electronic Configuration | Notes / Source |
|---|---|---|
| Neutral Nickel (Ni) | [Ar] 3d⁸ 4s² | Ground state of a free Ni atom [3]. |
| Nickel(II) Ion (Ni²⁺) | [Ar] 3d⁸ | Formed by loss of two 4s electrons [3]. |
| Selenium (Se) | [Ar] 4s² 3d¹⁰ 4p⁴ | In selenate (SeO₄²⁻), selenium is in the +6 oxidation state [4]. |
In the crystal lattice, the Ni²⁺ ion is surrounded by six water molecules, forming a complex written as [Ni(H₂O)₆]²⁺. This octahedral coordination field splits the energy of the five degenerate 3d orbitals into two sets: the higher-energy e_g orbitals and the lower-energy t₂g orbitals [1]. The eight d-electrons of Ni²⁺ fill these orbitals, resulting in the characteristic green color as the compound absorbs specific wavelengths of light in the visible region [2].
Researchers use several techniques to probe the electronic structure and properties of materials like this compound. Here are detailed protocols for key experiments:
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
T_overall) [6].R_overall) [6].%A = 100% - %R_overall - %T_overall [6]. The resulting spectrum reveals absorption bands that can be correlated with the crystal field splitting energy.X-ray Photoelectron Spectroscopy (XPS)
Binding Energy = Photon Energy - Kinetic Energy - Work Function.Density Functional Theory (DFT) Calculations
The workflow below outlines the key steps for determining the electronic structure of this compound through combined experimental and computational methods:
It is important to clarify a potential point of confusion between two distinct compounds:
| Feature | Nickel Selenide | This compound |
|---|---|---|
| Chemical Formula | NiSe, NiSe₂, etc. [1] | NiSeO₄ [2] |
| Composition | Nickel + Selenium [3] | Nickel + Selenium + Oxygen [2] |
| Material Class | Semiconductor [4] [5] | Precursor salt [2] |
| Primary Research Focus | Electronic properties, band gap [4] [5] | Thermal decomposition behavior [2] |
The following information pertains to nickel selenide, a semiconductor material with tunable band gaps.
Nickel selenide is not a single compound with a fixed band gap; its value depends on the specific phase, morphology, and synthesis method.
| Material / Study | Band Gap (eV) | Type & Notes | Synthesis Method |
|---|---|---|---|
| NiSe Thin Films [4] | 1.60 - 2.00 | Direct band gap | Chemical Bath Deposition |
| NiSe Thin Films [5] | -- | High absorption coefficient; semiconducting | Chemical Bath Deposition |
| NiSe (1:1 ratio) [1] | 3.60 | -- | Hydrothermal |
| NiSe₂ (1:2 ratio) [1] | 3.30 | -- | Hydrothermal |
While methods for this compound are not available, here is a generalized protocol for synthesizing and characterizing nickel selenide thin films via Chemical Bath Deposition (CBD), a common and low-cost technique [4] [5].
To determine the band gap and other properties of the synthesized films, researchers typically use the following characterization methods:
This compound, particularly in its hexahydrate form (NiSeO₄·6H₂O), is an inorganic compound of interest in various scientific applications, including its use as a precursor for materials synthesis. A deep understanding of its thermal stability is crucial for determining appropriate handling, processing, and application conditions [1]. This compound exhibits fascinating thermochromic behavior, changing color from green to various shades of yellow and orange as it dehydrates, which serves as a visual indicator of its structural changes during heating [1].
The thermal decomposition of this compound hexahydrate is a multi-stage process involving the sequential loss of water molecules, followed by the decomposition of the anhydrous salt.
Table 1: Thermal Decomposition Stages of this compound Hexahydrate
| Decomposition Stage | Temperature Range (°C) | Mass Change / Key Process | Resulting Phase / Intermediate | Crystal System / Space Group |
|---|---|---|---|---|
| Initial Dehydration | ~100 °C [2] | Loss of 2 H₂O molecules [2] | NiSeO₄·4H₂O [2] | Monoclinic, P2₁/n [2] |
| Further Dehydration | ~300 °C [2] | Loss of 3 H₂O molecules [2] | NiSeO₄·H₂O [2] | Information not specified in search results |
| Final Dehydration | ~390 °C [2] | Loss of final H₂O molecule [2] | Anhydrous NiSeO₄ [2] | Information not specified in search results |
| Decomposition to Selenite | ~510 °C [2] | Loss of O₂ [2] | Nickel Selenite (NiSeO₃) [2] | Information not specified in search results |
| Final Decomposition | ~690 °C [2] | Loss of SeO₂ [2] | Nickel Oxide (NiO) [2] | Information not specified in search results |
Table 2: Physical and Structural Properties of this compound Phases
| Property | This compound Hexahydrate (NiSeO₄·6H₂O) | Anhydrous this compound (NiSeO₄) |
|---|---|---|
| CAS Number | 10101-99-2 [2] | 15060-62-5 [2] |
| Molar Mass | 309.75 g/mol (calculated) | 201.64 g/mol [2] |
| Appearance | Green solid [2] | Information not specified in search results |
| Density | 2.314 g·cm⁻³ [2] | 4.8 g·cm⁻³ [2] |
| Crystal Structure at 25°C | Tetragonal, P4₁2₁2 [2] | Information not specified in search results |
The decomposition pathway can be summarized by the following chemical reactions [2]:
This process is accompanied by distinct color changes from the original green, through yellowish-green and yellowish-orange, to yellow as the temperature increases up to 420 °C, due to the alteration of the crystal field around the nickel ion as water molecules are released [1].
The following diagram illustrates the sequential thermal decomposition pathway of this compound hexahydrate.
Diagram 1: Sequential thermal decomposition pathway of this compound hexahydrate, showing temperature thresholds and mass losses.
To accurately characterize the , researchers employ a suite of complementary experimental techniques.
The standard workflow for a comprehensive thermal stability investigation integrates multiple techniques, from sample preparation to final analysis.
Diagram 2: Integrated experimental workflow for analyzing the .
The thermal behavior of this compound is relevant for the synthesis of nickel selenides (NiₓSeᵧ), which are important thermoelectric and electrocatalytic materials [4] [5].
Thermal selenization is a common method to produce nickel selenides, where a nickel precursor is reacted with selenium vapor at high temperatures [5]. The phase composition of the resulting selenide (e.g., NiSe₂, Ni₀.₈₇₅Se) is highly dependent on the selenization temperature, demonstrating the critical role of thermal parameters in defining material composition and properties [5].
This compound can be synthesized through several methods, primarily involving reactions between nickel precursors and selenic acid.
| Method | Procedure | Key Characteristics/Outcome |
|---|---|---|
| From Nickel Carbonate [1] | React nickel(II) carbonate (NiCO₃) with selenic acid (H₂SeO₄). The reaction produces this compound, water, and carbon dioxide. | Standard method for producing the compound. |
| Slow Evaporation (with Piperazine) [2] | Slowly evaporate an aqueous solution containing piperazine hexahydrate, nickel(II) carbonate, and selenic acid. | Yields single crystals of a hybrid compound: (C₄H₁₂N₂)Ni(H₂O)₆₂. The compound has a monoclinic crystal structure. |
The following table outlines the key chemical, physical, and safety properties of this compound.
| Property Category | Details |
|---|---|
| General Information | |
| Chemical Formula (anhydrous) | NiSeO₄ [1] |
| Chemical Formula (hexahydrate) | NiSeO₄·6H₂O [1] |
| Molar Mass (anhydrous) | 201.64 g·mol⁻¹ [1] |
| Molar Mass (hexahydrate) | 309.74 g·mol⁻¹ [3] [4] |
| Physical Properties | |
| Appearance (hexahydrate) | Green crystalline solid [1] [5] |
| Density (anhydrous) | 4.8 g·cm⁻³ [1] |
| Density (hexahydrate) | 2.314 g·cm⁻³ [1] |
| Crystal System (hexahydrate) | Tetragonal [1] |
| Hazards (GHS) [1] | Hazard Statements: H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H341 (Suspected of causing genetic defects), H350i (May cause cancer by inhalation), H360D (May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects). |
This compound hexahydrate undergoes a complex, multi-stage decomposition process when heated, which involves both dehydration and structural breakdown, accompanied by distinct color changes [1] [5].
The following diagram illustrates this thermal decomposition pathway:
Thermal decomposition pathway of this compound hexahydrate.
The color of the material changes from green at room temperature to yellowish-green, yellowish-orange, and finally to yellow as the temperature rises to 420°C, due to the loss of water molecules and changes in the crystal field [5].
The studies highlight the importance of this compound's thermal properties for its use as a precursor material in the synthesis of other functional materials, such as nickel oxide (NiO) nanoparticles [5] [6]. Understanding its decomposition pathway is essential for controlling the final product's properties. The compound's distinct thermochromic behavior (color change with heat) is also a notable characteristic for potential material science applications [5].
Introducing oxygen vacancies is a key strategy to enhance the electrochemical properties of electrode materials. The table below summarizes two effective methods described in the recent literature.
| Method | Core Principle | Key Experimental Parameters | Target Material / Outcome |
|---|
| Potentiostatic Strengthening [1] | In-situ electrochemical reconstruction using a constant potential to induce phase transition and oxygen vacancy formation. | - Potential: Applied constant potential.
The following diagram illustrates the general workflow for synthesizing and characterizing these advanced materials, combining elements from both methods.
Research workflow for oxygen vacancy engineering
Confirming the presence and quantifying the concentration of oxygen vacancies is crucial. The following table outlines standard characterization techniques.
| Technique | Key Signatures of Oxygen Vacancies | Specific Examples from Research |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | A distinct low-energy peak in the O 1s spectrum (typically around 531 eV) attributed to oxygen-deficient regions [3]. | Used to confirm oxygen vacancies in Mn-doped nickel oxalate (MnNiC₂O₄) [2] and other defective metal oxides. |
| Electron Paramagnetic Resonance (EPR) | A sharp signal at g-factor ≈ 2.003, caused by unpaired electrons trapped in the oxygen vacancies [3]. | A strong EPR signal was observed for defective TiO₂ and ZnO, confirming the presence of oxygen vacancies [3]. |
| X-ray Absorption Near Edge Structure (XANES) | Changes in the pre-edge peak intensity at the oxygen K-edge, reflecting the hybridization of O 2p states with unoccupied metal d-states, which is altered by vacancies [4]. | Studied in Ni-doped zirconia; pre-edge peak intensity decreases with increasing oxygen vacancy concentration [4]. |
The introduction of oxygen vacancies significantly enhances material performance for energy storage, as shown in the data below.
| Performance Metric | Material with Oxygen Vacancies | Reported Performance | Comparative Advantage |
|---|---|---|---|
| Specific Capacity | NCSe-E (Ni-Co Selenate) [1] | 3830 mC cm⁻² at 1 mA cm⁻² | Exceptional areal capacity. |
| Rate Performance | NCSe-E (Ni-Co Selenate) [1] | 72.0% capacity retention at 50 mA cm⁻² | Good performance at high current densities. |
| Energy Density | NCSe-E//AC Device [1] | 0.63 mWh cm⁻² | Satisfactory for an aqueous hybrid supercapacitor. |
| Cycling Stability | NCSe-E//AC Device [1] | ~86.2% retention after 5000 cycles | Demonstrates long-term durability. |
| Specific Charge | MnNiC₂O₄ (Mn-doped Oxalate) [2] | 634.3 C g⁻¹ at 1 A g⁻¹ | High charge storage capacity. |
The performance enhancements are attributed to several key factors:
While the field is advancing, several challenges and opportunities exist for future research:
Nickel selenate in recent research is often formed in situ from nickel-cobalt selenide precursors. The key experimental protocols are summarized below.
Table 1: Key Experimental Protocols from Literature
| Protocol Name | Primary Method | Key Steps & Conditions | Objective / Outcome |
|---|---|---|---|
| Potentiostatic Strengthening [1] | Electrochemical | Apply a constant potential (specific value not listed) to Ni-Co selenide (NCSe) in 1 M KOH for a set duration. | In situ transformation of NCSe into oxygen vacancy-rich nickel-cobalt selenate (NCSe-E), enhancing energy storage. |
| For comparison: CV Activation [1] | Cyclic Voltammetry | Repeated potential cycling of NCSe in 1 M KOH. | Transforms NCSe into a reconstructed oxide/(oxy)hydroxide (NCSe-CV), a common but less effective activation method. |
| Hydrothermal Selenization [1] [2] | Hydrothermal | 1. Synthesize Ni-Co precursor (NC/CC) on carbon cloth via hydrothermal reaction with urea [1]. 2. Perform selenization via calcination or electrodeposition [2]. | Obtains the precursor nickel-cobalt selenide (e.g., (Co,Ni)Se₂) nanoneedles on a conductive substrate. |
While a dedicated DFT study on pure this compound was not found, the following parameters from studies on highly related materials provide a strong foundation.
Table 2: DFT Computational Parameters from Related Studies
| Computational Aspect | Recommended Parameters / Software |
|---|---|
| Software Package | Vienna Ab initio Simulation Package (VASP) [3] |
| Exchange-Correlation Functional | Perdew-Burke-Ernzerhof (PBE) [3] |
| Core Treatment & Dispersion | Projector Augmented Wave (PAW) method [3] |
| Energy Cutoff & K-points | Plane-wave cutoff: 500 eV; K-point mesh: e.g., 3×3×1 for 4×4×1 supercell [3] |
| Model Construction | Use a slab model with a ~20 Å vacuum layer to avoid periodic interactions [3] |
| Property Analysis | • Formation Energy: Calculate for defects (e.g., oxygen vacancies) [1] [3]. • Adsorption Energy: Key for evaluating interaction with intermediates like OH⁻ [1]. • Electronic Structure: Density of States (DOS) to understand conductivity and active sites [3]. |
The experimental and computational methods are combined in a cohesive research strategy, as shown in the following workflow.
The research workflow integrates material synthesis, characterization, and computational modeling to establish structure-property relationships [1] [2] [3].
Nickel selenate and related selenide compounds represent an important class of transition metal-based materials that have gained significant attention in electrochemical energy storage applications due to their superior conductivity and rich redox chemistry. Recent advances in materials engineering have demonstrated that intentional introduction of structural defects can substantially enhance the electrochemical performance of these materials by creating additional active sites and improving charge transfer kinetics. The potentiostatic strengthening technique has emerged as a novel electrochemical approach to precisely engineer such defects in transition metal compounds, particularly nickel-cobalt selenides, through controlled electrochemical reconstruction.
Traditional synthesis methods often lack the precision to create optimal defect concentrations, resulting in materials with moderate energy density and limited cycle life. In contrast, potentiostatic strengthening enables in situ transformation of weakly active precursor materials into highly active defect-rich electrodes through application of a constant potential, leading to significant changes in morphology, crystal structure, and surface composition. This controlled reconstruction process creates abundant oxygen vacancies and exposes numerous electrochemically active sites, substantially enhancing charge storage capacity. Recent research confirms that materials modified through this technique exhibit remarkable specific capacity values up to 3830 mC cm⁻² at 1 mA cm⁻² with excellent rate capability, retaining approximately 72.0% of initial capacity even at high current densities of 50 mA cm⁻² [1].
The fundamental principle underlying this technique involves electrochemical activation under precisely controlled potential conditions, which drives phase transformation while maintaining structural integrity. This protocol details the application of potentiostatic strengthening specifically for nickel-cobalt selenide materials, though the methodology can be adapted for other transition metal compounds with appropriate parameter optimization.
Essential Chemicals: The synthesis requires nickel chloride hexahydrate (NiCl₂·6H₂O), cobalt chloride hexahydrate (CoCl₂·6H₂O), sodium selenite (NaSeO₃), hexadecyl trimethyl ammonium bromide (CTAB) as a surfactant, resorcinol, formaldehyde, tetraethoxysilane (TEOS), ammonia solution (25%), ethanol, hydrazine hydrate (N₂H₄·H₂O, 80%), and sodium hydroxide. All chemicals should be analytical grade and used without further purification [2].
Equipment Setup: Key equipment includes an autoclave with Teflon liner (100 mL capacity), tube furnace with controlled atmosphere, electrochemical workstation (preferably Gamry Instruments or equivalent with potentiostatic capability), three-electrode cell setup, ultrasonic bath, centrifugal separator, vacuum drying oven, and standard laboratory glassware. For characterization, access to X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) surface area analysis is essential [2] [1].
The synthesis of nitrogen-doped hollow carbon spheres (NHCS) follows a hard template method [2]. Begin by dissolving 0.5 g of resorcinol in a mixture of 70 mL ethanol and 10 mL distilled water. Add 3 mL of ammonia solution (25%) under constant magnetic stirring. Subsequently, introduce 0.72 mL formaldehyde and 2.8 mL TEOS dropwise over five minutes. After 6 hours of reaction, add an additional 1.5 mL TEOS to create more mesopores in the carbon structure. Filter the resulting product and dry at 50°C overnight. Carbonize the material at 800°C for 2 hours under inert atmosphere. Finally, remove the silica template by treating with 6 M NaOH solution at 70°C for 6 hours, followed by thorough washing and drying [2].
The nickel-cobalt selenide precursor is synthesized via a hydrothermal method [2] [1]. Disperse 50 mg of the prepared NHCS support, 59.4 mg NiCl₂·6H₂O, 59.4 mg NaSeO₃, and 50 mg CTAB in 60 mL distilled water using ultrasonic treatment for 1 hour to achieve complete dissolution and uniform mixing. Add 8 mL hydrazine hydrate dropwise to the mixture as a reducing agent. Transfer the solution to a Teflon-lined autoclave and maintain at 140°C for 24 hours in a convection oven. After cooling to room temperature, collect the product by filtration, wash repeatedly with distilled water and ethanol, and dry at 50°C for 12 hours. Finally, calcine the material at 600°C for 2 hours under nitrogen atmosphere to crystallize the selenide structure. The loading mass of nickel selenide is approximately 1.29 mg per gram of carbon sphere based on the initial metal salt quantities [2].
Table 1: Hydrothermal Synthesis Parameters for Nickel-Cobalt Selenide Precursor
| Parameter | Specification | Purpose |
|---|---|---|
| Reaction Temperature | 140°C | Optimal crystal growth |
| Reaction Time | 24 hours | Complete selenization |
| Precursor Concentration | 59.4 mg salt/60 mL | Controlled nanoparticle formation |
| Reducing Agent | 8 mL N₂H₄·H₂O (80%) | Reduction of metal ions and selenite |
| Surfactant | 50 mg CTAB | Prevent agglomeration |
| Post-treatment | 600°C, 2h, N₂ atmosphere | Crystallization and structure stabilization |
The electrochemical setup uses a standard three-electrode system with the prepared nickel-cobalt selenide electrode as working electrode, platinum foil as counter electrode, and Hg/HgO or Ag/AgCl as reference electrode. The electrolyte is 6 M KOH aqueous solution. All experiments should be conducted at room temperature (25±2°C) unless otherwise specified. Before measurements, purge the electrolyte with nitrogen gas for at least 30 minutes to remove dissolved oxygen [1].
The core innovation in this synthesis protocol is the potentiostatic strengthening treatment, which transforms the weakly active NCSe precursor into a highly active, defect-rich material [1]. Begin by assembling the electrochemical cell with the prepared NCSe electrode as working electrode. Apply a constant potential of 0.45-0.55 V vs. Hg/HgO for 30-60 minutes using a high-precision potentiostat. This critical step induces in situ electrochemical reconstruction of the material, creating abundant oxygen vacancies and structural defects that significantly enhance electrochemical activity. During this process, monitor the current response, which typically shows a gradual increase followed by stabilization, indicating completion of the reconstruction process. Following treatment, carefully rinse the electrode with distilled water and dry at 60°C for 2 hours before further characterization or testing. The resulting material is designated as NCSe-E to distinguish it from the untreated precursor [1].
For comparative studies, include control samples treated with conventional cyclic voltammetry (CV) scanning techniques (typically 20-50 cycles between 0-0.6 V at 5-20 mV s⁻¹ scan rate) to demonstrate the superiority of the potentiostatic strengthening approach [1].
EIS measurements provide crucial information about charge transfer resistance and ionic diffusion characteristics of the synthesized materials [3]. Perform EIS measurements at open-circuit potential with a frequency range from 100 kHz to 10 mHz and an amplitude of 5-10 mV. For battery-type materials with relatively low impedance like nickel-cobalt selenides, galvanostatic mode is generally recommended as it maintains the true zero-current condition throughout the measurement, minimizing potential drift issues [3]. However, for high-impedance systems or coating characterization, potentiostatic mode may be preferable. The accompanying Nyquist plot diagram illustrates a typical EIS measurement setup and the equivalent circuit modeling process for analyzing impedance data.
Table 2: Key Parameters for EIS Measurements of Nickel-Cobalt Selenide Electrodes
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Frequency Range | 100 kHz - 10 mHz | Broad spectrum charge transfer analysis |
| Amplitude | 5-10 mV | Linear response without disturbing system |
| Mode | Galvanostatic | Prevents potential drift for battery materials |
| DC Potential | Open-circuit voltage | Measures inherent electrode properties |
| Equivalent Circuit | R(CR(W)) (Randles circuit) | Models solution resistance, charge transfer, and diffusion |
Evaluate the electrochemical performance of the synthesized materials through cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and stability testing. For CV measurements, use scan rates ranging from 2-50 mV s⁻¹ within a potential window of 0-0.6 V vs. Hg/HgO. GCD testing should be performed at various current densities (1-50 mA cm⁻²) within the same potential window. Calculate specific capacity from GCD curves using the formula: C = (I × Δt) / A, where I is current, Δt is discharge time, and A is electrode geometric area. For long-term stability assessment, conduct continuous charge-discharge cycling for at least 5000 cycles at a current density of 20 mA cm⁻², monitoring capacity retention throughout the testing period [1].
X-ray diffraction (XRD) provides essential information about crystal structure and phase composition. Perform XRD analysis using Cu Kα radiation (λ = 0.15418 nm) with scanning range of 10-80° (2θ) and step size of 0.02°. Identify the characteristic diffraction peaks of nickel-cobalt selenide phases and any transformation products after potentiostatic strengthening. For X-ray photoelectron spectroscopy (XPS), use monochromatic Al Kα radiation and calibrate spectra using C 1s peak at 284.8 eV. Analyze high-resolution spectra for Ni 2p, Co 2p, Se 3d, and O 1s regions to determine elemental oxidation states and identify the presence of oxygen vacancies created during the potentiostatic strengthening process [2] [1].
Thermal analysis techniques including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and decomposition behavior. Conduct TGA under nitrogen atmosphere with heating rate of 10°C min⁻¹ from room temperature to 800°C. These analyses help determine optimal temperature ranges for material processing and application [4].
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal crucial information about material morphology, particle size, and distribution. For SEM analysis, use acceleration voltages of 10-20 kV with appropriate magnification to examine the nanoneedle-like structure of nickel-cobalt selenide. TEM with high-resolution capability (HRTEM) provides detailed information about crystal fringes and defect structures. Selected area electron diffraction (SAED) patterns confirm crystallinity and phase information. The transformation from densely packed nanoneedles to more open structures with increased surface area after potentiostatic strengthening should be clearly visible in these analyses [1].
Surface area and porosity measurements using BET analysis with N₂ adsorption-desorption isotherms at 77 K provide quantitative data on specific surface area, pore volume, and pore size distribution. The potentiostatically strengthened materials typically exhibit increased surface area and well-developed mesoporosity, which contributes to enhanced electrochemical performance by facilitating electrolyte access to active sites [1].
The potentiostatic strengthening technique dramatically enhances the electrochemical performance of nickel-cobalt selenide materials. Comparative studies show that NCSe-E (electrochemically strengthened) exhibits substantially higher specific capacity compared to untreated NCSe and materials modified through conventional CV scanning techniques. The specific capacity of NCSe-E reaches 3830 mC cm⁻² at 1 mA cm⁻², with excellent rate capability demonstrated by 72.0% capacity retention at 50 mA cm⁻² [1]. This performance enhancement directly results from the structural reconstruction and defect engineering achieved through the potentiostatic strengthening process.
The following workflow diagram illustrates the complete synthesis and characterization process for nickel-cobalt selenide electrodes, highlighting the key stages from precursor preparation to final performance evaluation:
Table 3: Comparative Performance of Nickel-Cobalt Selenide Electrodes Before and After Potentiostatic Strengthening
| Parameter | NCSe (Untreated) | NCSe-E (Strengthened) | Improvement |
|---|---|---|---|
| Specific Capacity (1 mA cm⁻²) | ~1800 mC cm⁻² | 3830 mC cm⁻² | +112.8% |
| Rate Capability (50 mA cm⁻²) | ~45% retention | 72.0% retention | +27.0% |
| Charge Transfer Resistance | Higher Rct | Lower Rct | Enhanced kinetics |
| Oxygen Vacancy Concentration | Low | High | Improved adsorption |
| Cycle Stability (5000 cycles) | ~80% retention | ~90% retention | +10.0% |
Kinetic analysis and theoretical calculations provide fundamental insights into the enhancement mechanisms underlying the improved performance of potentiostatically strengthened materials. Density functional theory (DFT) calculations demonstrate that introduced oxygen vacancies significantly enhance the adsorption energy of hydroxide ions (OH⁻) in NCSe-E, promoting charge transfer during charging/discharging processes. This theoretical understanding corroborates experimental observations of reduced charge transfer resistance in electrochemical impedance spectra [1].
The structural transformation during potentiostatic strengthening involves in situ electrochemical reconstruction that creates a more open morphology with increased electrochemically active surface area. This reconstruction process, coupled with the generation of oxygen vacancies, exposes numerous additional active sites for faradaic reactions. The defect-rich structure also facilitates ion diffusion pathways, contributing to the remarkable rate capability observed in these materials. These fundamental insights validate the potentiostatic strengthening approach as an effective strategy for engineering high-performance transition metal compound electrode materials [1].
Insufficient Capacity Enhancement: If the electrochemical performance improvement after potentiostatic strengthening is marginal, verify the applied potential range. The optimal potential window is critical—too low may not induce sufficient reconstruction, while too high may cause excessive oxidation or structural degradation. Also ensure adequate treatment duration (minimum 30 minutes) for complete transformation.
Material Detachment from Substrate: For electrode preparation, ensure homogeneous mixing of active material, conductive agent, and binder (recommended ratio 8:1:1). Include a conductive additive like carbon black and use appropriate binder (PVDF or PTFE) to maintain structural integrity during the electrochemical reconstruction process.
Inconsistent Results Between Batches: Maintain strict control over hydrothermal synthesis conditions including precise temperature control (±2°C), consistent reaction time, and identical cooling rates. Variations in these parameters can lead to differences in crystallinity and morphology that affect subsequent electrochemical strengthening.
While the potentiostatic strengthening technique significantly enhances the performance of nickel-cobalt selenide electrodes, several limitations should be acknowledged. The method requires precise potential control and extended processing time compared to conventional activation methods. Additionally, the long-term stability of the created defects under continuous cycling needs further investigation, though current results show excellent retention over 5000 cycles.
Future research should explore extension of this technique to other transition metal compounds including sulfides, phosphides, and oxides. Optimization of parameters for different material systems could further enhance the applicability of this approach. Integration of in situ characterization techniques during the potentiostatic strengthening process would provide deeper insights into the real-time structural transformations, enabling more precise control of the defect engineering process. Scaling up the technique for industrial application represents another important research direction, potentially revolutionizing the manufacturing of high-performance electrode materials for advanced energy storage systems.
The potentiostatic strengthening technique presented in this protocol provides a robust and effective method for transforming weakly active nickel-cobalt selenide precursors into highly active, defect-rich electrode materials with exceptional electrochemical performance. Through controlled electrochemical reconstruction, this approach creates abundant oxygen vacancies and exposed active sites that significantly enhance charge storage capacity and rate capability. The detailed synthesis procedures, characterization methods, and troubleshooting guidelines included in these application notes will enable researchers to successfully implement this advanced materials engineering strategy. With its demonstrated ability to achieve specific capacities up to 3830 mC cm⁻² with excellent retention, this approach represents a significant advancement in the development of high-performance electrodes for next-generation energy storage devices.
Nickel selenide nanoparticles (NiSe NPs) represent an important class of transition metal chalcogenides that have gained significant attention in biomedical research due to their excellent magnetic properties, photothermal conversion capabilities, and potential for catalytic activity within biological systems [1]. The hydrothermal synthesis method provides a powerful, single-pot reaction approach for producing these nanomaterials with controlled size, morphology, and phase composition by manipulating reaction parameters [2] [3]. These protocols detail standardized procedures for synthesizing, characterizing, and evaluating nickel selenide nanoparticles, specifically tailored for applications in drug delivery and cancer therapeutics.
Selenium Solution Preparation: Add 12.5 mmol of selenium powder and 26.5 mmol of sodium borohydride to deionized water. Stir the mixture for 60 minutes at room temperature until a clear solution forms, indicating the formation of selenium ions [2].
Nickel Precursor Addition: Add 4.2 mmol of nickel chloride to the selenium solution. This will cause an exothermic reaction and change the solution color to black, indicating nanoparticle formation [2].
pH Adjustment: Adjust the solution pH using NaOH or HCl to the desired value (typically between 9-12) [2].
Solvent Selection: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave. The autoclave should be filled to 60-80% of its capacity (typically 60 mL solution in a 100 mL autoclave) [5] [4].
Hydrothermal Reaction: Place the autoclave in a preheated oven and maintain at temperatures between 120-180°C for 12-24 hours [3] [4].
Product Recovery: After the reaction, allow the autoclave to cool naturally to room temperature. Collect the resulting precipitate by centrifugation (typically at 8,000-10,000 rpm for 10 minutes) and wash sequentially with acetone, toluene, and deionized water to remove impurities [2].
Drying: Dry the purified product in a vacuum oven at 50-60°C for 10-12 hours to obtain the final nickel selenide nanoparticles [2] [4].
The following diagram illustrates the complete hydrothermal synthesis workflow:
Surface modification is crucial for enhancing the biocompatibility and targeting capability of nickel selenide nanoparticles for drug delivery applications [1].
Polymer Coating:
Biomolecule Conjugation:
Comprehensive characterization is essential to correlate nanoparticle properties with synthesis parameters. The following data summarizes key optimization parameters and their effects on nickel selenide nanoparticle properties.
Table 1: Effect of Reaction Parameters on Nickel Selenide Nanoparticle Properties
| Parameter | Conditions Tested | Particle Size | Morphology | Phase/Crystal Structure | Citations |
|---|---|---|---|---|---|
| Ni:Se Molar Ratio | 1:1 | Agglomerated structures | Irregular agglomeration | Mixed phases | [2] |
| 3:2 | 50-100 nm | Flower-like assemblies of nanosheets | Hexagonal NiSe | [3] | |
| 1:2 | <50 nm | Nanospheres, microstructures | Cubic NiSe₂ or mixed NiSe/NiSe₂ | [3] | |
| Temperature | 120°C | <30 nm | Nanoparticles | Pure NiSe₂ | [3] |
| 140°C | 50-80 nm | Nanospheres | Ni₀.₈₅Se | [4] | |
| 180°C | 80-150 nm | Star-shaped, octahedral | NiSe, NiSe₂ | [2] [3] | |
| Reaction Time | 12 hours | 50-100 nm | Nanosheet assemblies | NiSe | [3] |
| 24 hours | 30-80 nm | Dense nanoparticles | Ni₀.₈₅Se | [4] | |
| pH | Acidic (pH<7) | Broad size distribution | Irregular | Poorly crystalline | [2] |
| Basic (pH>9) | Uniform size distribution | Well-defined shapes | Highly crystalline | [2] | |
| Reducing Agent | NaBH₄ | 40-100 nm | Variable | NiSe | [2] |
| N₂H₄·H₂O | 20-60 nm | Uniform spheres | Ni₀.₈₅Se, NiSe₂ | [3] [4] |
Table 2: Optical and Electronic Properties of Nickel Selenide Nanoparticles
| Compound | Band Gap (eV) | Magnetic Properties | Catalytic Activity | Photothermal Conversion | Citations |
|---|---|---|---|---|---|
| NiSe | 3.6 eV [3] | Soft magnetic material, high magnetic moments | Moderate ORR/OER activity | Good NIR absorption | [1] [3] |
| NiSe₂ | 3.3 eV [3] | Paramagnetic behavior | Good electrocatalytic activity | Efficient NIR conversion | [1] [3] |
| Ni₀.₈₅Se | Not reported | Enhanced magnetic responsiveness | Excellent OER activity due to Ni³⁺ sites | Strong plasmon resonance | [1] [4] |
The hydrothermal synthesis of nickel selenides involves several coordinated chemical processes that determine the final nanoparticle characteristics:
Precursor Dissolution: Metal salts and selenium sources dissolve and form reactive ionic species in the aqueous medium [5].
Reduction Step: Selenium ions (from SeCl₄ or NaSeO₃) are reduced to elemental selenium by hydrazine hydrate or sodium borohydride [3].
Nucleation and Growth: Nickel and selenium ions react under elevated temperature and pressure to form initial NiSe nuclei, which then grow into nanocrystals [5].
Morphological Development: The crystal growth direction and final morphology are influenced by surfactant templates (e.g., CTAB) and reaction kinetics [3].
The following diagram illustrates the phase formation mechanism under different synthetic conditions:
Nickel selenide nanoparticles demonstrate significant potential in cancer therapeutics through multiple mechanisms:
Photothermal Therapy (PTT): NiSe nanoparticles exhibit strong near-infrared (NIR) absorption and efficient photothermal conversion, enabling thermal ablation of cancer cells when exposed to NIR laser irradiation [1].
Chemodynamic Therapy (CDT): The catalytic activity of NiSe nanoparticles enables Fenton-like reactions that generate reactive oxygen species (ROS) within the tumor microenvironment, inducing oxidative stress and cancer cell apoptosis [1].
Magnetic Hyperthermia: The magnetic susceptibility of nickel allows for alternating magnetic field-induced heating, providing another mechanism for thermal ablation of tumor tissues [1].
Synergistic Effects: Combination of these modalities with traditional chemotherapy enables enhanced therapeutic efficacy while potentially reducing systemic toxicity [1].
These application notes and protocols provide a comprehensive framework for the hydrothermal synthesis, characterization, and therapeutic application of nickel selenide nanoparticles. The precise control over reaction parameters enables tuning of nanoparticle properties for specific biomedical applications, particularly in targeted drug delivery and multimodal cancer therapy. Further research should focus on optimizing surface functionalization strategies and conducting systematic safety evaluations to advance these promising nanomaterials toward clinical application.
Nickel cobalt selenide (NCSe) represents an advanced class of battery-type electrode materials that have garnered significant attention in recent years for high-performance energy storage applications. These ternary transition metal chalcogenides exhibit superior electrochemical properties compared to their oxide and sulfide counterparts, primarily due to their notable electrical conductivity and rich redox chemistry. The enhanced performance stems from the synergistic effects between nickel and cobalt ions, which provide multiple oxidation states for reversible faradaic reactions, while the larger radius and more metallic nature of selenium atoms compared to oxygen or sulfur lead to narrower band gaps and faster reaction kinetics [1] [2].
The solvothermal method has emerged as a particularly effective synthesis approach for these materials, enabling precise control over morphology, crystallinity, and composition. This technique involves chemical reactions in a closed system using solvents at temperatures above their boiling points, resulting in high-quality crystalline products with tailored nanostructures. The solvothermal approach offers several advantages for NCSe synthesis, including the ability to create diverse architectures such as nanorods, nanosheets, and three-dimensional porous microstructures, which significantly enhance electrochemical performance by providing large surface areas and shortened ion diffusion paths [3]. These characteristics make solvothermally synthesized nickel cobalt selenides particularly promising for applications in hybrid supercapacitors, where they combine the high energy density of batteries with the high power density and long cycle life of conventional supercapacitors.
The synthesis of nickel cobalt selenide via solvothermal methods follows a systematic protocol that enables control over morphology, composition, and ultimately, electrochemical performance. The following procedure has been adapted from multiple optimized literature reports [4] [5]:
Reagent Preparation: Begin by preparing precursor solutions. For typical NCSe synthesis, combine nickel(II) acetylacetonate (0.2 mmol, 0.0514 g) and cobalt(III) acetylacetonate (0.4 mmol, 0.1426 g) in a mixed solvent system. The optimal solvent composition consists of 2.5 mL of dimethylformamide (DMF), 6.0 mL of deionized water, 0.5 mL of cyclohexane, and 3.0 mL of ethylene glycol. Add selenium powder (1.8 mmol) as the selenium source [2] [5].
Reaction Setup: Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave, ensuring the filling capacity does not exceed 80% of the total volume. Seal the autoclave securely and place it in a preheated oven at 180°C for 12 hours to facilitate the solvothermal reaction [4].
Product Recovery: After the reaction time has elapsed and the system has cooled naturally to room temperature, collect the resulting black solid product by centrifugation. Wash the product sequentially with ethanol and deionized water at least three times each to remove impurities and residual solvents. Finally, dry the purified product in a vacuum oven at 80°C for 8 hours to obtain the final NCSe powder [5].
For enhanced reaction kinetics and reduced processing time, a microwave-assisted solvothermal approach can be employed:
For creating specialized heterostructures with enhanced interfaces:
For electrochemical evaluation and application, the synthesized NCSe materials must be properly processed into working electrodes:
Slurry Preparation: Combine the active NCSe material, conductive agent (acetylene black), and binder (polyvinylidene fluoride, PVDF) in a mass ratio of 8:1:1. Use N-methyl-2-pyrrolidone (NMP) as the solvent to form a homogeneous slurry through thorough grinding [5].
Electrode Preparation: Apply the slurry uniformly onto a pre-treated nickel foam current collector (1×1 cm²). Press the coated foam at 10 MPa to ensure good adhesion between the active material and current collector. Dry the electrode under vacuum at 110°C for 12 hours to remove residual solvent [2] [5].
Device Assembly for Asymmetric Supercapacitors: For full device testing, assemble asymmetric supercapacitors using the NCSe electrode as cathode and activated carbon as anode, separated by an appropriate separator material (e.g., cellulose membrane) in 2M KOH electrolyte. The mass loading of active materials on both electrodes should be balanced according to the charge balance theory (Q⁺ = Q⁻) expressed by the equation: m⁺/m⁻ = (C⁻ × ΔV⁻)/(C⁺ × ΔV⁺), where C represents specific capacitance, ΔV is the potential window, and m is the mass of active material [4] [5].
Table 1: Optimized Synthesis Parameters for Different NCSe Morphologies
| Morphology | Ni:Co Ratio | Selenium Content | Temperature (°C) | Time (h) | Solvent System |
|---|---|---|---|---|---|
| Nanorods [1] | 0.85:0.85 | 1.8 mmol | 180 | 12 | DMF/Water/Cyclohexane/Ethylene Glycol |
| Litchi-like Particles [5] | 0.95:2.05 | 1.8 mmol | 180 | 12 | DMF/Water/Cyclohexane/Ethylene Glycol |
| 2D Nanosheets [6] | 1:1 | 2.0 mmol | 180 | 12 | DMF/Water |
| Urchin-like Structures [7] | 1:1 | - | 180 | 12 | 1,4-dioxane |
Nickel cobalt selenide materials synthesized via solvothermal methods demonstrate exceptional electrochemical performance, making them highly promising for energy storage applications. The following performance characteristics have been documented:
Specific Capacitance: NCSe materials exhibit outstanding charge storage capabilities, with specific capacitance values reaching 2009 F g⁻¹ at 2 A g⁻¹ for (Ni₀.₈₅Se)₃(Co₀.₈₅Se)/rGO composites. Other compositions like Ni₀.₉₅Co₂.₀₅Se₄ demonstrate slightly lower but still impressive capacitance of 1038.75 F g⁻¹ at 1 A g⁻¹ [1] [4]. These values significantly surpass those of single metal selenides and many other transition metal chalcogenides.
Rate Performance: One of the notable advantages of solvothermally synthesized NCSe is its exceptional rate capability. Materials maintain 83% capacity retention when current density increases from 2 A g⁻¹ to 30 A g⁻¹, indicating excellent high-power performance [1]. This attribute is crucial for applications requiring rapid charge and discharge cycles.
Cycling Stability: Long-term cycling tests reveal outstanding durability, with NCSe-based electrodes retaining 79.7-95.21% of initial capacitance after 4000-5000 cycles, depending on the specific composition and structure [1] [5]. This exceptional stability stems from the robust nanostructures formed during solvothermal synthesis that can accommodate volume changes during repeated redox reactions.
Energy and Power Density: When configured in asymmetric supercapacitor devices with activated carbon anodes, NCSe-based systems achieve high energy densities of 38-50.35 W h kg⁻¹ at corresponding power densities of 388-800.90 W kg⁻¹ [1] [4] [7]. These values bridge the gap between conventional capacitors and batteries, making them suitable for various energy storage applications.
Table 2: Electrochemical Performance Comparison of Different NCSe Compositions
| Material Composition | Specific Capacitance | Cycling Stability | Energy Density | Power Density |
|---|---|---|---|---|
| (Ni₀.₈₅Se)₃(Co₀.₈₅Se)/rGO [1] | 2009 F g⁻¹ at 2 A g⁻¹ | 79.7% after 5000 cycles | 38 W h kg⁻¹ | 388 W kg⁻¹ |
| Ni₀.₉₅Co₂.₀₅Se₄ [4] [5] | 1038.75 F g⁻¹ at 1 A g⁻¹ | 95.21% after 4000 cycles | 37.22 W h kg⁻¹ | 800.90 W kg⁻¹ |
| Co₃Se₄/CoNi₂Se₄ [6] | - | - | - | - |
| Ni-Co-Se (1.8 mmol Se) [2] | 664.30 C g⁻¹ at 1 A g⁻¹ | 97.99% after 5000 cycles | - | - |
Comprehensive characterization of solvothermally synthesized NCSe materials reveals critical structure-property relationships:
X-ray Diffraction (XRD): Analysis typically confirms the formation of crystalline phases such as NiCo₂Se₄ (JCPDS: 04-006-5241), CoSe₂ (JCPDS: 09-0234), and NiSe₂ (JCPDS: 41-1495). The specific phase composition depends on the Ni:Co ratio and selenium content, with optimal electrochemical performance observed at specific crystalline structures [2].
Morphological Analysis: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal diverse nanostructures including three-dimensional porous microstructures consisting of stacked nanorods, litchi-like particles with diameters ranging from 191-243 nm, and 2D nanosheet arrays with 3D superstructures. These tailored morphologies significantly enhance electrochemical performance by providing large surface areas for redox reactions and efficient ion transport pathways [1] [6] [5].
Surface Area and Porosity: Nitrogen adsorption-desorption measurements indicate that optimized NCSe materials possess mesoporous structures with high specific surface areas, typically in the range of 50-150 m² g⁻¹. The porous architecture facilitates electrolyte penetration and ion diffusion, contributing to the high rate capability observed in electrochemical tests [8].
The electrochemical performance of nickel cobalt selenides can be significantly enhanced through precise composition control:
Cation Ratio Tuning: Systematic variation of the Ni:Co ratio reveals that optimal performance occurs at specific compositions. Research indicates that Ni₀.₉₅Co₂.₀₅Se₄ exhibits superior capacity and cycling stability, highlighting the importance of maintaining approximately 1:2 Ni:Co ratio for optimal performance. This optimized ratio enhances electrical conductivity and promotes richer redox reactions compared to single metal selenides [5].
Selenium Content Optimization: The selenium content significantly influences electrochemical properties, with studies showing that materials synthesized with 1.8 mmol Se (relative to 0.6 mmol total metal cations) demonstrate superior specific capacity and retention rates at high current densities. Both insufficient and excessive selenium content lead to compromised crystallinity and electrochemical performance [2].
Incorporating NCSe with other functional materials creates synergistic effects that enhance overall performance:
Graphene Composites: Combining NCSe with reduced graphene oxide (rGO) creates conductive networks that enhance electron transport, resulting in composites with specific capacitance reaching 2009 F g⁻¹ and improved cycling stability. The rGO support also prevents aggregation of NCSe nanoparticles during repeated charging/discharging cycles [1].
Carbon Cloth Integration: Growing NCSe nanostructures directly on flexible activated knitted carbon cloth (AKCC) substrates enables the development of flexible and stretchable energy storage devices. These integrated electrodes maintain performance under various mechanical deformation conditions, making them suitable for wearable electronics [6].
Introducing controlled defects and heterointerfaces significantly enhances charge storage capabilities:
Heterointerface Engineering: Creating interfaces between different crystalline phases, such as Co₃Se₄/CoNi₂Se₄ heterostructures, generates built-in electric fields that facilitate charge transfer and ion transport. These heterointerfaces demonstrate modulated electronic structure and valence interchange between cobalt and nickel cations, leading to enhanced reaction kinetics [6].
Oxygen Vacancy Creation: Applying potentiostatic strengthening tactics transforms NCSe into selenates with abundant oxygen vacancies, dramatically improving electrochemical performance. This defect engineering approach creates numerous unsaturated coordination sites that enhance the adsorption of electrolyte ions, resulting in materials with specific capacity as high as 3830 mC cm⁻² at 1 mA cm⁻² [9].
The experimental workflow below summarizes the key stages in the solvothermal synthesis, modification, and evaluation of nickel cobalt selenide materials:
Low Crystallinity: Inadequate crystallinity often results from insufficient reaction time or temperature. Ensure precise temperature control at 180°C for full 12-hour duration. If using microwave-assisted methods, verify power settings and distribution [1] [3].
Inhomogeneous Morphology: Non-uniform particle size or shape typically stems from improper mixing of precursors or uneven heating. Employ thorough agitation before solvothermal reaction and ensure autoclave is placed in uniform temperature zone of oven [5].
Selenium Deficiency: Incomplete incorporation of selenium can occur due to improper precursor solubility. Utilize appropriate solvent systems (DMF/water mixtures) to enhance selenium precursor dissolution and ensure stoichiometric balance [2].
Maximizing Specific Capacitance: Achieve optimal specific capacitance by maintaining Ni:Co ratio near 1:2 and ensuring sufficient selenium content (1.8 mmol per 0.6 mmol total metals). Incorporate conductive substrates like rGO for enhanced electron transport [2] [5].
Enhancing Rate Capability: Improve high-rate performance by creating hierarchical porous structures that facilitate ion transport. Consider heterointerface engineering to build internal electric fields that accelerate charge transfer [6] [9].
Extending Cycle Life: Ensure long-term stability by designing robust nanostructures that withstand volume changes during cycling. Composite formation with carbon materials and defect engineering through potentiostatic treatments significantly enhance cycling durability [1] [9].
Nickel cobalt selenides synthesized via solvothermal methods hold significant promise for various energy storage applications, particularly in domains requiring high power and long cycle life. Their exceptional electrochemical performance positions them as ideal candidates for next-generation hybrid supercapacitors that bridge the gap between conventional capacitors and batteries. The flexible and stretchable versions of these materials, such as those integrated with knitted carbon cloth substrates, open avenues for wearable electronics and flexible energy storage devices [6].
Future research directions should focus on scaling up production while maintaining precise control over morphology and composition. The development of continuous flow solvothermal systems could address current limitations in batch processing and facilitate commercial translation. Additionally, further exploration of multi-element doping and advanced heterostructure design may unlock even higher performance metrics. As the demand for efficient energy storage solutions continues to grow across transportation, grid storage, and portable electronics, solvothermally synthesized nickel cobalt selenides are poised to play an increasingly important role in the energy technology landscape.
Background & Principle Transition metal selenides, particularly mixed metal variants like Nickel Cobalt Selenide (NCSe2), are promising electrode materials due to their high electrical conductivity and rich redox activity, which contribute to high specific capacitance and energy density in asymmetric supercapacitors (supercapatteries) [1]. Incorporating a third metal, such as Zinc, via a "zincronization" process can further enhance performance by modifying the surface morphology, increasing electrochemically active sites, and improving structural stability during charge-discharge cycles [1].
Objective To provide a detailed protocol for the hydrothermal synthesis of zinc-modified nickel cobalt selenide (NCSe2-Z) nanocomposites and their subsequent fabrication into working electrodes for high-performance asymmetric supercapacitors.
This section outlines the procedure for creating the active electrode material, adapted from recent research [1].
Materials
Step-by-Step Procedure
The workflow for the synthesis process is summarized below.
This section describes how to process the synthesized powder into a working electrode and assemble a test device [1].
Materials
Procedure
Electrochemical Testing Perform tests in a 2 M KOH aqueous electrolyte [1].
Material Characterization
The table below summarizes the exceptional electrochemical performance achieved with the optimized zinc-modified material (NCSe2-Z15) as reported in the study [1].
| Parameter | Performance Value | Test Conditions |
|---|---|---|
| Specific Capacity | 1520.5 C g⁻¹ | Scan rate: 2 mV s⁻¹ |
| Specific Capacity | 1030.5 C g⁻¹ | Current density: 1.3 A g⁻¹ |
| Capacity Retention | 98.5% | After 5000 cycles |
| Coulombic Efficiency | 99.5% | After 5000 cycles |
| Energy Density | 85.18 W h kg⁻¹ | Asymmetric device |
| Power Density | 1200 W kg⁻¹ | Asymmetric device |
The data indicates that zincronization is a highly effective strategy for enhancing supercapacitor electrodes. The introduced zinc alters the surface morphology, creating more active sites and facilitating ion diffusion, which directly translates to higher specific capacity and outstanding cycling stability [1]. This makes NCSe2-Z composites superior to many monometallic selenides, which often suffer from poor conductivity and structural instability [1].
For researchers, future work could focus on:
Nickel Selenide (NiSe) and its bimetallic derivatives, such as nickel cobalt selenide (Ni-Co-Se), are recognized as high-performance battery-type electrode materials for Aqueous Hybrid Supercapacitors (AHSCs) [1] [2] [3]. Their appeal lies in their high theoretical specific capacity, rich redox chemistry from multiple oxidation states, and generally higher electrical conductivity compared to their oxide or hydroxide counterparts [1] [4] [5].
A common and effective strategy to enhance their performance involves designing composite materials. Integrating NiSe with conductive carbon substrates like graphene, reduced graphene oxide (RGO), or multi-walled carbon nanotubes (MWCNTs) can significantly improve electron transport, buffer volume changes during cycling, and increase the number of electroactive sites [6] [4]. Furthermore, constructing bimetallic selenides (e.g., Ni-Co-Se) or sophisticated core-shell architectures can create synergistic effects, unlocking a greater number of redox reactions and enhancing structural stability [6] [7] [5].
The table below summarizes the electrochemical performance of various nickel selenide-based materials as reported in recent literature.
| Material | Specific Capacity/Capacitance | Cycling Stability | Energy Density | Power Density | Citation |
|---|---|---|---|---|---|
| (Ni0.2Co0.3)0.85Se / MoSe2 / RGO | 410.4 C g⁻¹ @ 0.5 A g⁻¹ | 93% retention after 10,000 cycles @ 10 A g⁻¹ | 22.4 Wh kg⁻¹ | 400 W kg⁻¹ | [6] |
| Ni0.95Co2.05Se4 | 1038.75 F g⁻¹ @ 1 A g⁻¹ | 97.8% capacity retention @ 4 A g⁻¹ | 37.22 Wh kg⁻¹ | 800.90 W kg⁻¹ | [7] |
| NiSe / MWCNT Nanocomposite | 321.9 mF cm⁻² (Areal) @ 0.5 mA cm⁻² | 93.3% retention after 5,000 cycles | Information missing | Information missing | [4] |
| ZnCoTe@NiCoSe2 (Core-Shell) | 240 mAh g⁻¹ @ 2 A g⁻¹ | 94% retention after 5,000 cycles @ 10 A g⁻¹ | 57 Wh kg⁻¹ | 580 W kg⁻¹ | [5] |
| β-Ni(OH)2 / WC (5 wt%) | Specific capacitance data missing | Good stability after floating test | 66.78 Wh kg⁻¹ | Power density data missing | [8] |
Adapted from Li et al. (2025) [6]
1. Synthesis of MoSe₂/RGO Composite: - Step 1: Disperse 50 mg of Graphene Oxide (GO) in 25 mL of ultrapure water using ultrasonication for 30-60 minutes to form a uniform dispersion. - Step 2: To the GO dispersion, add 0.1210 g of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) and 200 mg of Polyvinylpyrrolidone (PVP) as a stabilizing agent. Label this as Solution A. - Step 3: In a separate Teflon-lined autoclave vessel, dissolve 79 mg of Selenium powder (Se) in 5.0 mL of Hydrazine Hydrate (N₂H₄·H₂O) with stirring for 30 minutes. Label this as Solution B. - Step 4: Slowly pour Solution A into Solution B under continuous stirring. Seal the autoclave and maintain it at 200 °C for 24 hours. - Step 5: After natural cooling, collect the resulting precipitate (MoSe₂/RGO) by centrifugation, wash repeatedly with ethanol and water, and dry in a vacuum oven at 60 °C.
2. In-situ Growth of (NixCo0.5-x)0.85Se on MoSe₂/RGO: - Step 1: Dissolve the MoSe₂/RGO composite, Nickel Chloride Hexahydrate (NiCl₂·6H₂O), and Cobalt Chloride Hexahydrate (CoCl₂·6H₂O) in a mixed solvent of deionized water and ethanol. The Ni/Co molar ratio should be optimized (e.g., 0.2/0.3 for best performance). - Step 2: Add Selenium powder and Sodium Borohydride (NaBH₄) as a reducing agent to the above mixture. Stir vigorously to form a homogeneous precursor solution. - Step 3: Transfer the solution to an autoclave and react at 160 °C for 12 hours. - Step 4: Collect the final NxC0.5-xSMR hybrid product via centrifugation, washing, and freeze-drying.
Adapted from Jiang et al. (2022) [7]
1. Reaction Preparation: - Step 1: Dissolve appropriate molar ratios of Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) in a mixed solvent of deionized water and ethanol. - Step 2: Add Selenium dioxide (SeO₂) as the selenium source to the solution. - Step 3: Stir the mixture until all precursors are fully dissolved.
2. Solvothermal Reaction and Product Collection: - Step 1: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. - Step 2: Heat the autoclave to 180 °C and maintain this temperature for 12 hours to facilitate the formation of litchi-like Ni-Co-Se particles. - Step 3: After the reaction, allow the autoclave to cool to room temperature naturally. - Step 4: Collect the resulting precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven at 60 °C for 12 hours.
Adapted from a 2025 study on flexible MSCs [4]
1. Synthesis of NiSe Nanoparticles: - Step 1: In a standard synthesis, combine 1 mmol of NiCl₂·6H₂O and 1 mmol of Selenium powder with a reducing agent in a solvent. - Step 2: Use a hydrothermal or solvothermal method to reduce the metal and selenium precursors, forming NiSe nanoparticles.
2. Formulation of Conductive Ink: - Step 1: Mix the as-synthesized NiSe nanoparticles with functionalized Multi-Walled Carbon Nanotubes (MWCNTs). - Step 2: Incorporate an eco-friendly binder system, such as Cellulose Acetate Propionate (CAP) dissolved in Diacetone Alcohol. Add a dispersant like Triton X-100 to ensure stability. - Step 3: Mix thoroughly until a homogeneous, viscous, and thixotropic ink is formed.
3. Device Fabrication by Screen-Printing: - Step 1: Deposit a thin layer of silver paste onto a flexible Polyethylene Terephthalate (PET) substrate to act as the current collector. - Step 2: Use a screen-printing technique with a patterned mesh to print the NiSe/MWCNT ink onto the silver-coated PET. - Step 3: Allow the printed electrode to dry at ambient temperature or in a low-temperature oven. - Step 4: Assemble the symmetric or asymmetric flexible micro-supercapacitor using a gel electrolyte (e.g., PVA/KOH).
The following diagram summarizes the typical journey from material synthesis to electrochemical performance evaluation, integrating the key protocols described above.
Nickel selenides are a class of transition metal chalcogenides that have garnered significant attention as high-performance battery-type cathode materials for advanced energy storage systems, including supercapacitors and zinc-ion batteries [1]. Their appeal lies in a combination of higher intrinsic metallic conductivity and richer redox activity compared to their oxide or sulfide counterparts, which contributes to superior specific capacity and power density [2] [1]. These materials exhibit diverse stoichiometries (e.g., NiSe, NiSe₂, Ni₃Se₂) and nanostructures, allowing for fine-tuning of their electrochemical properties [3]. Furthermore, the porosity of electrode materials has been proven critical for performance, as it enhances kinetics through faster electron transport and provides richer electroactive reaction sites [4].
Several reliable methods have been established for synthesizing nickel selenide nanomaterials with controlled morphology and composition. Below are detailed protocols for the most common and effective techniques.
The hydrothermal method is widely used for its ability to produce well-defined nanostructures [1].
Typical Protocol for NiSe Nanospheres [5]:
Key Parameters: The morphology of the product is highly sensitive to reaction time, temperature, and the use of surfactants. For instance, using octylamine as a surfactant can lead to the formation of spike-like, highly porous NiSe nanoparticles with a crystallite size of approximately 36 nm [4].
This method is suitable for selectively synthesizing different phases of nickel selenide, such as NiSe₂ and Ni₁₋ₓSe [3].
Combining NiSe with conductive substrates like Multi-Walled Carbon Nanotubes (MWCNTs) significantly enhances electrochemical performance by improving conductivity and preventing nanoparticle aggregation [6].
Nickel selenide-based cathodes deliver impressive performance metrics across various energy storage devices. The tables below summarize key quantitative data from recent studies.
Table 1: Performance of Nickel Selenide-Based Materials in Three-Electrode Configurations
| Material | Specific Capacity / Capacitance | Current Density | Capacity Retention | Cycle Count | Ref. |
|---|---|---|---|---|---|
| NiSe Nanowires | 1790 F/g | 5 A/g | - | - | [1] |
| NiSe Nanorod Arrays | 6.81 F/cm² | 5 mA/cm² | - | - | [1] |
| NiSe/MWCNT | 321.9 mF/cm² | 0.5 mA/cm² | 93.3% | 5000 | [6] |
| Porous NiSe Nanosheets | 6.81 F/cm² | 5 mA/cm² | - | - | [1] |
Table 2: Performance of Full-Cell Devices
| Device Configuration | Key Performance Metric | Value | Ref. |
|---|---|---|---|
| Aqueous Hybrid Supercapacitor (AHSC) with NCSe-E (Ni-Co selenate) cathode | Areal Capacitance | 3830 mC/cm² @ 1 mA/cm² | [7] |
| Capacity Retention | 72.0% @ 50 mA/cm² | ||
| Energy Density | 0.63 mWh/cm² | ||
| Power Density | 8 mW/cm² | ||
| Cycle Life | ~86.2% retention after 5000 cycles | ||
| Asymmetric Micro-Supercapacitor (MSC) NiSe/MWCNT//AC | Areal Capacitance | 478.9 mF/cm² | [6] |
| Zn-Air Battery with Ni₀.₈₅Se/Co₀.₈₅Se-NHCS-2 catalyst | Charge/Discharge Performance | Excellent, surpassing Pt/C+RuO₂ | [2] |
Recent studies have introduced advanced electrochemical activation techniques to dramatically boost the performance of nickel-cobalt selenide precursors.
The following workflow diagram illustrates the synthesis and activation process for creating high-performance nickel selenide-based electrodes.
Diagram 1: Workflow for Synthesis and Enhancement of Nickel Selenide Cathodes
The development of high-performance nickel selenide cathodes follows a logical progression from simple synthesis to advanced composite engineering and activation. The following diagram summarizes this material evolution and its impact on final device performance.
Diagram 2: Performance Enhancement Strategies for Nickel Selenide Cathodes
Nickel selenide, in its various nanostructured and composite forms, stands as a highly promising battery-type cathode material for next-generation energy storage. The protocols outlined—from hydrothermal synthesis to advanced potentiostatic strengthening—provide a clear roadmap for researchers to fabricate and optimize these materials. The key to high performance lies in engineering porosity, compositing with conductive carbons, and strategically introducing defects or dopants to enhance both ionic and electronic transport. Future research should focus on scaling these synthesis methods, further elucidating structure-activity relationships, and integrating these advanced cathodes into commercially viable devices.
Hydrogen peroxide (H₂O₂) is a critical analyte in fields ranging from industrial process monitoring to biomedical diagnostics. Its elevated levels can indicate oxidative stress linked to diseases such as cancer, neurodegenerative conditions, and diabetes [1]. Electrochemical detection using advanced nanomaterials offers a path to sensitive, rapid, and cost-effective sensors.
Nickel cobalt selenide (NiCo₂Se₄) with a unique nano-moss morphology has emerged as a premier electrocatalyst for H₂O₂ reduction. Its needle-like structure provides a large surface area and highly active sites, significantly enhancing catalytic performance [1]. The material's high crystallinity and the synergistic effect between nickel, cobalt, and selenium contribute to excellent electron transfer kinetics and stability [1]. This sensor operates on the principle of electrocatalytic reduction of H₂O₂, which can be further amplified by oxygen generated from H₂O₂ disproportionation at the electrode surface [1].
The following solvothermal method is adapted from the literature [1].
Reagents: Nickel(II) nitrate tetrahydrate (Ni(NO₃)₂·4H₂O), Cobalt(II) nitrate tetrahydrate (Co(NO₃)₂·4H₂O), Sodium selenite (Na₂SeO₃), 1,3-butanediol.
Procedure:
Characterization: The successful synthesis of nano-moss morphology should be confirmed using Scanning Electron Microscopy (SEM) and Scanning/Transmission Electron Microscopy (STEM). High crystallinity and phase purity are verified by X-ray Diffraction (XRD) analysis [1].
The table below summarizes the key performance metrics of the NiCo₂Se₄-based sensor as reported in the literature, providing a benchmark for expected outcomes.
Table 1: Analytical Performance of NiCo₂Se₄-based H₂O₂ Sensor
| Analytical Parameter | Performance Value | Experimental Conditions |
|---|---|---|
| Linear Range | ( 2 \times 10^{-5} ) to ( 1 \times 10^{-3} ) mol L⁻¹ | 0.25% PAA + 0.1 M KOH [1] |
| Detection Limit | Sub-micromolar (e.g., < 1 µM) | Not explicitly stated, but sensor is capable of sub-µM detection [1] |
| Detection Techniques | Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV), Electrochemical Faradaic Spectroscopy (EFS), Differential SWV (DSWV) | [1] |
| Application Scope | Solution-phase and gas-phase detection | [1] |
| Key Advantage | Enhanced kinetics & efficacy in gas-phase detection | Unique nano-moss morphology and use of PAA [1] |
The following diagram outlines the complete experimental procedure from catalyst synthesis to final detection.
Diagram 1: Complete experimental workflow for developing and using the NiCo₂Se₄ H₂O₂ sensor.
The NiCo₂Se₄ nano-moss electrocatalyst represents a significant advancement in electrochemical H₂O₂ sensing. Its applicability for both liquid- and gas-phase detection, coupled with its high sensitivity and robust performance, makes it a powerful tool for researchers in pharmaceutical development, environmental monitoring, and biomedical diagnostics. The protocols outlined herein provide a reliable foundation for reproducing this sensor and adapting it for specific analytical needs.
Gas-phase hydrogen peroxide (H₂O₂) detection has gained significant attention in pharmaceutical and biomedical research due to its critical role in various applications, including sterilization process monitoring, environmental safety, and disease diagnosis. Hydrogen peroxide levels in exhaled breath have been identified as a valuable biomarker for oxidative stress associated with various physiological disorders, including neurodegenerative conditions, cardiovascular diseases, diabetes, and cancer [1]. Additionally, the widespread use of vaporized hydrogen peroxide (VHP) for bio-decontamination in pharmaceutical facilities, isolators, and transfer hatches necessitates reliable monitoring to ensure both efficacy and personnel safety [2]. While traditional analytical techniques such as chromatography, spectrometry, and chemiluminescence exist for H₂O₂ detection, they often lack the portability, cost-effectiveness, and real-time monitoring capabilities required for many industrial and clinical applications [1].
Electrochemical sensing platforms have emerged as promising alternatives, with recent research focusing on non-enzymatic approaches to overcome the limitations of enzyme-based sensors, including limited stability, high cost, and complicated fabrication procedures [3]. Among various sensing materials, transition metal-based electrocatalysts have garnered significant interest due to their high activity, excellent selectivity, and remarkable stability [1]. In particular, nickel-cobalt selenide (NiCo₂Se₄) nanomaterials have demonstrated exceptional electrocatalytic properties for H₂O₂ detection, leveraging the synergistic effects between nickel and cobalt cations, along with the metallic characteristics and high polarizability of selenium anions [1]. These materials exhibit unique needle-like nano-moss morphologies that provide large surface areas essential for enhanced catalytic performance, making them ideally suited for sensing applications [1] [4].
This application note provides comprehensive experimental protocols and performance data for nickel selenide-based gas-phase H₂O₂ sensors, specifically targeting researchers and professionals engaged in pharmaceutical development and analytical sciences. The content encompasses detailed synthesis methods, sensor fabrication procedures, characterization techniques, and analytical performance metrics to facilitate the implementation and optimization of these sensing platforms in various research and industrial settings.
The solvothermal method has been identified as an effective approach for synthesizing NiCo₂Se₄ nanomaterials with controlled morphology and composition. The following protocol outlines the step-by-step procedure [1]:
Precursor Preparation: Begin by dissolving 1.2 mmol of nickel nitrate tetrahydrate (Ni(NO₃)₂·4H₂O), 0.6 mmol of cobalt nitrate tetrahydrate (Co(NO₃)₂·4H₂O), and 0.8 mmol of sodium selenite (Na₂SeO₃) in 30 mL of 1,3-butanediol under continuous stirring until a homogeneous solution is obtained. The choice of 1,3-butanediol as a solvent is crucial as it facilitates the formation of the desired nano-moss morphology.
Solvothermal Reaction: Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave and heat at 180°C for 16 hours in a temperature-controlled oven. This extended reaction time allows for the gradual formation of well-crystallized NiCo₂Se₄ nanostructures.
Product Recovery: After the autoclave naturally cools to room temperature, collect the precipitate via centrifugation at 8,000 rpm for 10 minutes. Wash the product sequentially with deionized water and absolute ethanol multiple times to remove any unreacted precursors or organic residues.
Drying and Storage: Finally, dry the purified NiCo₂Se₄ product at 60°C for 12 hours in a vacuum oven and store in a desiccator for future use. Proper storage conditions are essential to prevent oxidation or moisture absorption that could compromise the material's electrocatalytic properties.
The successful implementation of NiCo₂Se₄ for gas-phase H₂O₂ detection requires careful sensor fabrication and modification. The following protocols describe the preparation of both laboratory-scale and commercial sensors [1]:
Catalyst Ink Preparation: Disperse 5 mg of the synthesized NiCo₂Se₄ powder in a mixture of 750 μL deionized water and 250 μL absolute ethanol. Subject this suspension to ultrasonication for 30-60 minutes until a homogeneous and stable dispersion is achieved. The addition of ethanol improves ink stability and facilitates uniform film formation during electrode modification.
Laboratory-scale Electrode Modification: For standard three-electrode systems, begin by polishing glassy carbon (GC) electrodes (typically 3 mm diameter) with alumina (Al₂O₃) slurry (0.05 μm) on a microcloth pad to create a mirror-like surface. Rinse thoroughly with deionized water between polishing steps. Deposit 2 μL of the catalyst ink onto the clean GC surface using a precision micropipette and allow it to dry at room temperature for at least 1 hour to form a stable catalytic layer.
Screen-Printed Electrode (SPE) Modification: For commercial applications or portable sensing devices, utilize screen-printed electrodes (SPE) with carbon working and counter electrodes and an Ag/AgCl reference electrode. Apply 2-5 μL of the catalyst ink onto the working electrode surface and dry under ambient conditions. The SPE platform offers advantages for field deployment and point-of-care testing applications.
Electrolyte Medium Preparation: For gas-phase H₂O₂ detection, prepare an electrolyte solution containing 0.25% polyacrylic acid (PAA) and 0.1 M potassium hydroxide (KOH). The PAA serves as a gas adsorbent due to its high absorptivity and polyelectrolyte properties, while KOH provides the necessary ionic conductivity and maintains optimal pH for H₂O₂ electroreduction [1].
Comprehensive characterization of the synthesized NiCo₂Se₄ nanomaterials is essential to correlate their physicochemical properties with sensing performance. The following techniques are recommended [1] [3]:
Structural Analysis: Employ X-ray diffraction (XRD) with Cu Kα radiation (λ = 1.5406 Å) to determine the crystalline structure, phase purity, and crystal size of the synthesized materials. Compare the obtained diffraction patterns with standard reference data to confirm successful formation of the NiCo₂Se₄ phase.
Morphological Assessment: Utilize scanning electron microscopy (SEM) and high-resolution transmission electron microscopy (HR-TEM) to investigate the surface morphology, particle size distribution, and nano-moss architecture of the materials. Additional high-angle annular dark-field (HAADF) imaging can provide enhanced contrast for detailed structural analysis.
Surface Composition Analysis: Perform X-ray photoelectron spectroscopy (XPS) to determine the elemental composition, chemical states, and surface chemistry of the nanomaterials. This technique is particularly valuable for confirming the presence of Ni, Co, and Se in their appropriate oxidation states.
Thermal Stability Evaluation: Conduct thermogravimetric analysis (TGA) under nitrogen or air atmosphere to assess the thermal stability and decomposition profile of the materials, which is crucial for understanding their suitability in various operating conditions.
Accurate electrochemical evaluation of the sensing performance requires standardized measurement protocols. The following procedures outline the key techniques for assessing the H₂O₂ detection capabilities of NiCo₂Se₄-based sensors [1]:
Standard Three-Electrode Configuration: Perform all electrochemical measurements using a conventional three-electrode system with the NiCo₂Se₄-modified electrode as the working electrode, platinum wire as the counter electrode, and Ag/AgCl (3 M KCl) as the reference electrode. Use a multi-channel potentiostat controlled by appropriate software for data acquisition and analysis.
Cyclic Voltammetry (CV) Measurements: Record CV curves in the potential range of -0.8 to 0.8 V vs. Ag/AgCl at scan rates ranging from 10 to 100 mV/s to investigate the electrocatalytic behavior towards H₂O₂ reduction. Perform measurements in both oxygenated and deoxygenated conditions by purging with oxygen or nitrogen, respectively, for 15-20 minutes prior to analysis.
Chronoamperometric Detection: Apply a constant potential of -0.4 V vs. Ag/AgCl while making successive additions of H₂O₂ standard solution under continuous stirring. Monitor the current response to construct calibration curves and determine sensitivity, linear range, and detection limit.
Advanced Electrochemical Techniques: Implement electrochemical faradaic spectroscopy (EFS) and differential square-wave voltammetry (DSWV) for enhanced sensitivity and selectivity. These advanced techniques can provide improved detection capabilities, particularly at low H₂O₂ concentrations [1].
Gas-Phase Detection Setup: For gaseous H₂O₂ measurements, utilize a sealed bottle system with a total volume of 50 mL. Partially fill the bottle with 10 mL of aqueous H₂O₂ solution at known concentrations (ranging from 1×10⁻⁵ to 1×10⁻⁴ M) to generate controlled H₂O₂ vapor. Insert the SPE modified with NiCo₂Se₄ and coated with 50 μL of the PAA/KOH electrolyte into the bottle, positioning it above the liquid phase to prevent direct contact.
The electrocatalytic performance of NiCo₂Se₄-based sensors toward H₂O₂ detection has been systematically evaluated under various conditions. The unique needle-like nano-moss morphology of NiCo₂Se₄ provides a highly organized structure with a large surface area, which is critical for enhanced catalytic performance [1]. Electrochemical characterization through cyclic voltammetry has demonstrated exceptional electrocatalytic activity of NiCo₂Se₄ towards the reduction of H₂O₂ in both oxygenated and deoxygenated conditions [1]. Tafel analysis has revealed notable enhancement of electrode kinetics due to the catalyst's presence, affirming its efficacy in facilitating electron transfer [1].
The optimized detection of H₂O₂ in the gaseous phase requires a medium that can effectively adsorb gaseous H₂O₂ from the air. The incorporation of polyacrylic acid (PAA) as a functional medium has been identified as an ideal candidate for gas-phase detection of H₂O₂ due to its high absorptivity, which is further enhanced by its polyelectrolyte properties [1]. While PAA may slightly hinder diffusional mass transfer, it does not interfere with the overall catalytic process, making it suitable for sensor applications [1].
Table 1: Performance Comparison of Nickel-Based H₂O₂ Sensors
| Sensor Material | Detection Limit | Linear Range | Sensitivity | Application | Reference |
|---|---|---|---|---|---|
| NiCo₂Se₄ nano-moss | Sub-μM level | 2×10⁻⁵ to 1×10⁻³ mol/L | Not specified | Gas-phase detection | [1] |
| 3DGH/NiO octahedrons | 5.3 μM | 10 μM to 33.58 mM | 117.26 μA mM⁻¹ cm⁻² | Solution phase | [3] |
| NiO octahedrons/3DGH | 5.3 μM | 10 μM to 33.58 mM | 117.26 μA mM⁻¹ cm⁻² | Milk samples | [3] |
For gas-phase detection, the NiCo₂Se₄-modified screen-printed electrodes have demonstrated the capability to detect gaseous H₂O₂ at concentration ranges relevant to both industrial and biomedical applications [1]. The sensor's performance in real-world scenarios has been validated through its ability to provide valuable insights for environmental monitoring and industrial safety applications [1].
The electrocatalytic reduction of H₂O₂ at NiCo₂Se₄-based sensors involves a complex reaction pathway that likely includes a ChetE mechanism combined with electrocatalysis of the second kind [1]. This process is strongly influenced by the interplay between chemical disproportionation and electrode reactions, with oxygen acting as a redox catalyst [1]. The study identified that H₂O₂ disproportionation leads to oxygen generation at the electrode surface, which significantly enhances the reduction process [1].
The synergistic effect between nickel and cobalt cations in the selenide matrix contributes significantly to the enhanced sensing performance. Nickel and cobalt-based catalysts are particularly attractive due to their high electrochemical activity, environmental friendliness, easy availability, low cost, and ability to exist in multiple oxidation states [1]. The selenides of these metals offer a boosted response due to their metallic features, high chemical stability, large atomic size, polarizability, covalent bonding characteristics, and unsaturated edge sites [1].
The selectivity of NiCo₂Se₄-based sensors toward H₂O₂ has been evaluated against potential interferents commonly present in analytical and biological samples. The unique composition and structure of NiCo₂Se₄ contribute to its exceptional selectivity, minimizing false positive signals from competing species. This high selectivity, combined with the sensor's sensitivity, makes it particularly suitable for complex sample matrices such as biological fluids and environmental samples [3].
Figure 1: Mechanism of Gas-Phase H₂O₂ Detection. The diagram illustrates the stepwise process involving gas diffusion, PAA-mediated adsorption, electrocatalytic reduction, and electron transfer that generates the measurable current signal.
This section provides a detailed, actionable protocol for researchers to fabricate and implement nickel selenide-based gas-phase H₂O₂ sensors in laboratory settings:
Material Synthesis Phase: Begin with the solvothermal synthesis of NiCo₂Se₄ as described in Section 2.1. Characterize the synthesized material using XRD, SEM, and XPS to verify successful formation of the nano-moss morphology and correct chemical composition before proceeding to sensor fabrication. This quality control step is crucial for ensuring batch-to-batch consistency and optimal sensor performance.
Electrode Modification Phase: Prepare the catalyst ink according to the protocol in Section 2.2. For laboratory-scale electrodes, carefully polish the GC electrodes and apply exactly 2 μL of the catalyst ink using a precision micropipette. For SPEs, follow the manufacturer's guidelines for modification and ensure uniform coverage of the working electrode surface. Allow the modified electrodes to dry completely under ambient conditions for at least 1 hour before use.
Electrolyte Application: For gas-phase measurements, prepare fresh PAA/KOH electrolyte solution (0.25% PAA in 0.1 M KOH). Apply 50 μL of this solution directly onto the working electrode surface of the NiCo₂Se₄-modified SPE using a micropipette, ensuring complete coverage of the modified area. The electrolyte layer should be uniform without any drying or cracking.
Sensor Activation: Prior to the first use and between measurements, activate the sensor by performing 10-20 cyclic voltammetry scans in the potential range from -0.8 to 0.8 V at a scan rate of 50 mV/s in fresh 0.1 M KOH solution. This conditioning step helps stabilize the electrochemical response and ensures reproducible performance.
The following step-by-step protocol describes the standardized procedure for detecting gaseous H₂O₂ using NiCo₂Se₄-based sensors:
Calibration Curve Generation: Prepare standard solutions of H₂O₂ in the concentration range of 1×10⁻⁵ to 1×10⁻⁴ M using serial dilution techniques. For each concentration, transfer 10 mL of the standard solution to a 50 mL sealed bottle and allow equilibrium to establish for 5 minutes. Insert the prepared sensor and record the electrochemical response using chronoamperometry at -0.4 V. Plot the steady-state current versus H₂O₂ concentration to generate a calibration curve.
Sample Measurement: For unknown samples, transfer 10 mL of the sample solution to a clean 50 mL sealed bottle. Follow the same procedure as for calibration standards, ensuring identical equilibrium time and measurement parameters. Determine the H₂O₂ concentration from the calibration curve, making measurements in triplicate for statistical reliability.
Advanced Detection Techniques: For enhanced sensitivity, implement electrochemical faradaic spectroscopy (EFS) or differential square-wave voltammetry (DSWV) using the following parameters: EFS frequency range of 0.1-1000 Hz, amplitude of 10 mV; DSWV frequency of 15 Hz, amplitude of 25 mV, and step potential of 5 mV. These techniques are particularly valuable for detecting H₂O₂ at sub-micromolar concentrations [1].
Quality Control Measures: Include blank measurements (using deionized water instead of H₂O₂ solution) and standard reference materials (if available) in each measurement batch to verify sensor performance and detect potential contamination. Regularly test sensor reproducibility by measuring control samples with known H₂O₂ concentrations.
Table 2: Troubleshooting Guide for Common Sensor Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| High background noise | Contaminated electrodes or solutions | Re-polish electrodes; use fresh electrolyte solutions |
| Drifting baseline | Unstable electrolyte layer or evaporation | Ensure uniform PAA coating; use sealed measurement systems |
| Poor reproducibility | Inconsistent catalyst loading | Standardize ink preparation and deposition process |
| Reduced sensitivity | Catalyst degradation or fouling | Implement regular sensor renewal; avoid extreme potentials |
| Interference issues | Complex sample matrix | Optimize detection potential; use standard addition method |
When working with H₂O₂ sensors and related materials, several safety considerations and regulatory compliance aspects must be addressed:
H₂O₂ Handling Safety: Hydrogen peroxide at high concentrations can be hazardous, causing eye irritation, throat irritation, respiratory airway irritation, and skin irritation [5]. Always use appropriate personal protective equipment, including gloves and safety glasses, when handling H₂O₂ solutions. Work in well-ventilated areas or fume hoods when generating vaporized H₂O₂.
Exposure Limits: Adhere to established exposure limits, including the OSHA PEL (permissible exposure limit) of 1 ppm (averaged over an 8-hour work shift) and the NIOSH IDLH (immediately dangerous to life or health) value of 75 ppm [5]. Implement appropriate engineering controls and monitoring systems to ensure compliance with these limits in occupational settings.
Material Safety: While nickel-cobalt selenide materials are generally considered safe for sensor applications, follow standard precautions for handling nanomaterials, including avoiding inhalation of dry powders and implementing proper waste disposal procedures according to local regulations.
Quality Assurance: For applications in pharmaceutical and healthcare settings, implement appropriate quality control measures and validation protocols according to relevant regulatory guidelines (e.g., FDA, EMA). Document sensor performance characteristics, including sensitivity, selectivity, stability, and reproducibility, for regulatory submissions.
Nickel-cobalt selenide nanomaterials, particularly those with nano-moss morphology, represent a significant advancement in gas-phase H₂O₂ detection technology. Their unique structural characteristics, combined with exceptional electrocatalytic properties, make them ideally suited for various applications in pharmaceutical research, environmental monitoring, and industrial safety. The protocols and application notes provided in this document offer researchers comprehensive guidelines for implementing these sensing platforms in laboratory and industrial settings.
The non-enzymatic detection mechanism of NiCo₂Se₄-based sensors addresses the limitations of traditional enzyme-based systems, providing enhanced stability, cost-effectiveness, and simplified fabrication procedures. The ability to detect H₂O₂ at sub-micromolar levels in both solution and gas phases, coupled with the high selectivity of these materials, positions them as valuable tools for various analytical applications. Furthermore, the compatibility of NiCo₂Se₄ with screen-printed electrode technology facilitates the development of portable sensing devices for field deployment and point-of-care testing.
Future developments in this field should focus on further optimization of the nano-moss morphology, integration with wireless readout systems, and expansion of the detection range to accommodate various application requirements. Additionally, efforts to enhance the long-term stability and reproducibility of these sensors will be crucial for their commercialization and widespread adoption. As research in this area continues to evolve, nickel selenide-based sensors are expected to play an increasingly important role in advancing H₂O₂ detection capabilities across multiple scientific and industrial disciplines.
Although data for nickel selenate was not found, recent studies on related materials like nickel selenide and nickel-cobalt selenide show promising electrochemical properties. The table below summarizes key performance metrics from recent research for comparison and benchmarking.
| Material | Specific Capacitance / Capacity | Test Conditions | Cycle Stability | Primary Application | Citation |
|---|---|---|---|---|---|
| Nickel Selenide/Carbon Composite (NiSe2-CS) | 1742.94 F g⁻¹ (CV, 2 mV s⁻¹); 894.93 F g⁻¹ (GCD, 4 A g⁻¹) | 3-electrode, 3 M KOH | 99.97% capacitance retention; 97.75% coulombic efficiency (2500 cycles) | Supercapacitors [1] | |
| Zinc-doped NiCo Selenide/Polypyrrole (NiCoSe2–Zn15/30PPY) | 2252.6 C g⁻¹ (2 mV s⁻¹); 1370.5 C g⁻¹ / 1957.9 F g⁻¹ (0.5 A g⁻¹) | 3-electrode, 1 M KOH | 94.3% capacity retention (5000 cycles) | Asymmetric Supercapacitors [2] | |
| Nickel Cobalt Selenide (NiCo2Se4) | -- | 3-electrode, 0.25% PAA + 0.1 M KOH | -- | H₂O₂ Gas Sensor [3] |
This protocol is adapted from a study that introduced MEFS, a technique developed from EFS, for efficient kinetic parameter estimation [4]. The steps below outline a general approach for characterizing a quasireversible system.
The core of the technique is a potential modulation where square-wave (SW) forward and reverse potential pulses are imposed on a constant mid-potential (E_mid). The frequency of these SW pulses increases progressively throughout a single experiment [4].
E_mid: Set to a potential where the faradaic process of interest occurs (e.g., the formal potential of the redox couple).E_mid.k_s).The following diagram outlines the logical workflow for synthesizing a material and characterizing it using electrochemical techniques, including EFS/MEFS.
The discovered literature provides a strong foundation for designing your own studies on this compound or similar materials.
Nickel Selenide for Energy Applications: Nickel selenides are a class of emerging electroactive materials with superior metallic conductivity and rich redox activity, making them highly suitable for applications in supercapacitors and electrocatalysts for water splitting [1] [2]. The performance of these materials is highly dependent on their morphology, structure, and phase composition, all of which can be precisely tuned using pulse electrodeposition (PED) [2].
Advantage of Pulse Electrodeposition: Compared to constant potential electrodeposition (CPE), the PED technique offers superior control over the nanostructure, morphology, and thickness of the deposited film [2]. The pulsed current or potential allows for periodic replenishment of the ion concentration at the electrode-solution interface, leading to the formation of more uniform and often nanoporous structures without microcracks [3]. This process also mitigates the effects of hydrogen gas bubble formation, which can hinder the deposition process, by allowing gas to escape from the electrode surface during the off-time [4].
The following section provides a detailed, step-by-step methodology for fabricating nickel selenide thin films via pulse electrodeposition.
The workflow for the entire procedure is summarized in the diagram below:
Table 1: Key Parameters for Pulse Electrodeposition of Nickel Selenide
| Parameter | Typical Value / Range | Description & Effect |
|---|---|---|
| Pulse Potential (Eₚᵤₗₛₑ) | -0.35 V to -0.60 V (vs. Ag/AgCl) [2] | Determines the phase: NiSe₂, NiSe, or Ni₃Se₂. More negative potentials favor Ni-rich phases. |
| Pulse Frequency | 0.01 Hz to 1000 Hz [2] | Controls nanostructure. Low frequencies (e.g., 0.01 Hz) can yield nanosheets. |
| Pulse On-time (Tₒₙ) | 0.1 s to 1 s [3] | Time the potential is applied; affects nucleation density and growth. |
| Pulse Off-time (Tₒff) | 0.1 s to 1 s [3] | Allows ion diffusion and hydrogen bubble desorption. |
| Number of Cycles / Total Time | 2 to 5 cycles (CV) [1] or 300-900 s [2] | Controls the final thickness and mass loading of the film. |
| Temperature | Room Temperature (25°C) [3] | - |
The synthesized nickel selenide films should be characterized to correlate their physicochemical properties with electrochemical performance.
The performance of nickel selenide electrodes has been evaluated in two primary applications: hybrid supercapacitors and electrocatalytic water splitting. Quantitative data from the literature is summarized in the table below.
Table 2: Electrochemical Performance of Pulse-Electrodeposited Nickel Selenide
| Application | Specific Capacitance / Capacity | Energy / Power Density | Overpotential (for 10 mA cm⁻²) | Cycle Stability | Ref. |
|---|---|---|---|---|---|
| Supercapacitor | 507.4 F/g (3-electrode) | 22.89 Wh/kg at 584.6 W/kg | - | 91% after 10,000 cycles | [1] |
| Supercapacitor | 751 C/g (∼208.6 mAh/g) | 42.2 Wh/kg at 958.3 W/kg | - | 99% after 9,000 cycles | [5] |
| HER Electrocatalyst | - | - | 138 mV (vs. RHE) | Stable for 55 h | [2] |
| OER Electrocatalyst | - | - | 306 mV (vs. RHE) | Stable for 55 h | [2] |
Key:
Pulse electrodeposition is a highly effective and controllable technique for synthesizing high-performance nickel selenide thin films. By carefully optimizing parameters such as pulse potential, frequency, and duration, researchers can tailor the material's phase and nano-architecture for specific applications in advanced energy storage and conversion systems.
The following table summarizes three effective strategies for creating oxygen vacancies (OVs) in nickel selenide-based materials, with their core mechanisms and protocols.
| Method | Core Mechanism | Key Protocol Details |
|---|
| Potentiostatic Strengthening [1] | In-situ electrochemical reconstruction; partial leaching of selenate species (SeO(_x^{2-})) generates OVs. | 1. Synthesize Ni-Co selenide nanoneedles on carbon cloth. 2. Apply a constant potential in 1 M KOH. 3. Product is a defect-rich nickel-cobalt selenate (NCSe-E). | | Electrochemical Reduction (ERN) [2] | External current provides electrons, reducing metal ions and driving oxygen out as O(_2), creating OVs for charge balance. | 1. Synthesize CoMn-LDH@CoSe(_2) on nickel foam. 2. Use a standard three-electrode system. 3. Apply a constant cathodic (reducing) current/potential. | | Electrochemical Selenization & Reconstruction [3] | Selenization of metal substrate followed by anodic cycling; residual Se species stabilize a reconstructed OV-rich (oxy)hydroxide phase. | 1. Clean Ni foil substrate. 2. Electrochemically selenize in SeO(_2) solution (e.g., -0.103 V vs. SHE for 5 min). 3. Activate via cyclic voltammetry in KOH until stable. |
After synthesis, confirming the presence and quantity of oxygen vacancies is crucial. The table below outlines the primary characterization techniques.
| Technique | What to Look For |
|---|---|
| Raman Spectroscopy [3] | Weakening or disappearance of metal-oxygen (M-O) vibration peaks post-treatment indicates OV formation. |
| X-ray Photoelectron Spectroscopy (XPS) [2] | A lower binding energy shift in the O 1s spectrum, along with a specific peak around 531.2 eV, indicates oxygen in deficient regions. |
| Electron Paramagnetic Resonance (EPR) [2] | A distinct signal at g-factor ≈ 2.003, which intensifies with higher OV concentration. |
Here are answers to some frequently encountered problems in this area of research.
Q1: My synthesized nickel selenide completely transforms into hydroxide/oxide during OER testing. Are the oxygen vacancies stable?
A1: This is a common and often intentional process. Nickel selenides frequently act as pre-catalysts, and the true active phase is the in-situ formed oxyhydroxide [4] [3]. The key is that the selenide precursor and the method used to create OVs dictate the final structure. Techniques like potentiostatic strengthening or residual selenium embedding are designed to create a defect-rich, highly porous oxyhydroxide structure during this reconstruction, which is where the stable OVs reside and enhance performance [1] [3].
Q2: The electrochemical performance of my OV-rich material is inconsistent. What could be the cause?
A2: Inconsistency often stems from poor control over the defect-creation process.
Q3: The stability of my material is poor under high current densities. How can I improve it?
A3: Stability is a major challenge. Two strategies have shown promise:
The following diagram illustrates the general workflow for creating and validating oxygen vacancies in nickel selenide materials, integrating the methods and checks discussed above.
This table summarizes common issues and solutions related to brittle nickel selenide coatings.
| Issue / Symptom | Possible Causes | Recommended Solutions & Experimental Protocols |
|---|---|---|
| General Coating Brittleness & Cracking [1] | Brittle phase dominance, especially at lower temperatures (<700°C). | Thermal Aging Treatment: Perform isothermal aging or thermal cycling. A common method is aging at a high temperature (e.g., 1100 °C) to promote microstructural evolution from brittle to more ductile phases [1]. |
| Low Strain-to-Failure [1] | Inadequate coating microstructure that cannot withstand operational stress. | Optimize Thermal History: Use interrupted tensile tests and digital image correlation to document critical stress-strain conditions. Thermomechanical fatigue tests show that isothermal or cyclic oxidation improves strain-to-failure [1]. |
| Cracking during Electrodeposition | Internal stress from non-optimal electrodeposition parameters. | Optimize Electrodeposition Cycles: Use cyclic voltammetry for deposition. A study found 3 cycles (3CY) optimal, providing high capacitance (507.42 F/g) and low series resistance (1.59 Ω), indicating good adhesion and minimal stress [2]. Protocol: Use a 3-electrode setup (Ni foam working electrode, Pt counter, Ag/AgCl reference). Potential window: -1.2 V to 0.2 V vs. Ag/AgCl. Scan rate: 5 mV/s. Electrolyte: 10 mM Ni(NO₃)₂·6H₂O and 3 mM SeO₂ in DI water [2]. |
The diagram below outlines the key stages for developing nickel selenide electrodes, including steps to mitigate brittleness.
Q1: What are the primary reasons for capacity fade in nickel selenide supercapacitors?
Q2: Why is selenium incorporation considered beneficial for cyclic stability?
Q3: How does the choice of electrolyte impact long-term stability?
Here are common issues and evidence-based solutions to enhance cycling stability.
| Problem & Symptoms | Root Cause | Verified Solutions |
|---|---|---|
| Low Capacitance Retention: Rapid capacity drop over first few hundred cycles [3]. | Poor Electrode Morphology: Non-optimal active material loading or unstable nanostructure leading to mechanical failure. | Optimize Electrodeposition: Control electrodeposition cycles to create a robust, moss-like nanostructure. 3 cycles often provide ideal loading for high capacitance and stability [3] [5]. |
| Rising Internal Resistance: Increasing voltage drop during charge/discharge, leading to power loss. | Electrode Degradation & Contact Loss: Breakdown of active material and delamination from current collector. | Construct Hybrid Composites: Combine nickel selenide with conductive substrates like carbon nanotubes (CNTs) or graphene to enhance electrical connectivity and structural buffering [3] [6]. |
| Poor Stability in Aqueous Electrolytes: Gas evolution, electrolyte decomposition, and electrode corrosion. | Narrow Electrolyte Voltage Window: Electrolyte breakdown at high voltages causes irreversible side reactions. | Utilize Surface Selenates: Leverage in-situ formed selenate layers to repel destructive anions [4]. Consider Quasi-Solid Electrolytes: Use polyacrylic acid (PAA)-based gels to improve interfacial stability and suppress gas-related issues [5]. |
This methodology is adapted from a study that achieved 91% capacity retention after 10,000 cycles [3].
The workflow for this synthesis is summarized in the following diagram:
This strategy leverages the formation of SeO₄²⁻ to enhance stability in harsh electrolytes, with demonstrated performance for over 100 hours of continuous operation [4].
The table below quantifies the performance improvements achievable through the strategies discussed above.
| Electrode Material | Synthesis Method | Cycle Life Performance | Key Stability Metric | Citation |
|---|---|---|---|---|
| NiSe | Optimized 3-cycle Electrodeposition | 91% capacity retention | After 10,000 cycles | [3] |
| NiSe₂@NiOOH/NF | Electrodeposition + CV Activation | >100 hours stability | At 500 mA/cm² in alkaline seawater | [4] |
| Ni₂MnSe₄ | Electrodeposition | 92% retention | After 10,000 cycles | [3] |
For reliable results, consistently monitor and control these parameters:
The optimal stoichiometry of Nickel and Cobalt in selenides varies significantly depending on the target application. The table below summarizes high-performing ratios found in recent literature.
| Application | Optimal Composition | Key Performance Metrics | Citation |
|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | Ni₀.₆₃₁Co₀.₃₆₉Se₂ | Overpotentials of 155 mV (alkaline), 168 mV (acidic), and 294 mV (neutral) to reach 10 mA cm⁻² [1]. | |
| Hybrid Supercapacitors | Ni₀.₅Co₀.₅Se₂ | Specific capacity of 805.6 C/g (1342.6 F/g) at 1.8 A/g [2]. | |
| Hybrid Supercapacitors | Ni₀.₉₅Co₂.₀₅Se₄ | Specific capacity of 1038.75 F g⁻¹ at 1 A g⁻¹ [3]. | |
| Sodium-Ion Batteries | NiCoSe₂@Se | Reversible capacity of 394.7 mA h g⁻¹ at 25 A g⁻¹, stable for over 1600 cycles at 20 A g⁻¹ [4]. |
Here are two synthesized, generalized protocols for synthesizing nickel-cobalt selenides, based on commonly used methods in the search results.
This method is widely used for preparing electrode materials for supercapacitors and batteries [3] [2].
This one-pot method is noted for its simplicity, reproducibility, and suitability for larger-scale production [5].
The workflow below summarizes the key steps and decision points in the synthesis and optimization process.
Q1: Why is the specific capacity of my synthesized nickel-cobalt selenide lower than expected?
Q2: How can I control the morphology and architecture of the final material?
Q3: My synthesis yield is low, and I suspect an incomplete reaction. What can I do?
Q4: I need a scalable synthesis method. Which one is recommended?
Q1: What are the most effective strategies for improving the conductivity of nickel selenide electrodes? The most prominent strategies in recent literature involve elemental doping (e.g., with Iron) and controlling the material's phase and morphology during synthesis. Doping with elements like Iron can optimize the electronic structure, while techniques like potentiostatic strengthening can create defect-rich, highly conductive nanostructures [1] [2] [3].
Q2: How does Iron (Fe) doping enhance the performance of nickel selenides? Fe doping modulates the electronic structure of nickel selenides, leading to a higher availability of active sites and optimizing the adsorption energy for reaction intermediates. This results in enhanced charge transfer and overall catalytic and conductive properties [3].
Q3: What is a "potentiostatic strengthening tactic" and what advantage does it offer? This is an in situ electrochemical method used to proactively reconstruct materials and create abundant defects, such as oxygen vacancies and grain boundaries. Compared to traditional methods like cyclic voltammetry (CV), it is more efficient, provides finer control at the nanoscale, and is environmentally friendlier as it often uses recyclable electrolyte [2].
Q4: Why is the number of electrodeposition cycles critical? The number of deposition cycles directly influences the morphology and loading of the active material. An optimal number of cycles (e.g., 3 cycles in one study) creates a nanostructure that balances high surface area with efficient charge transport pathways, minimizing internal resistance. Too few or too many cycles can lead to insufficient material loading or overly dense structures that hinder performance [4].
| Common Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Specific Capacitance / Poor Conductivity | Suboptimal electrode morphology; Insufficient active sites; High internal resistance. | Optimize synthesis parameters (e.g., use 3 electrodeposition cycles) [4]; Employ Fe doping to enhance electronic structure [1] [3]; Apply potentiostatic strengthening to create defect-rich structures [2]. |
| Poor Rate Capability (Performance drops at high current) | Slow ion diffusion kinetics; Poor electrical conductivity of the active material. | Design nano-structured morphologies (e.g., nanowires, nanoneedles) to shorten ion diffusion paths [1] [2]; Composite with conductive substrates like nickel foam or carbon materials [4]. |
| Inconsistent Performance Between Batches | Uncontrolled synthesis conditions; Variations in precursor concentration or temperature. | Standardize the electrodeposition protocol (potential window, scan rate, cycle number) [4]; Ensure precise control over hydrothermal reaction temperature and time [1]. |
The table below summarizes quantitative data from recent studies on modified nickel selenide materials for easy comparison.
| Material | Configuration | Key Performance Metrics | Synthesis Method & Optimization |
|---|---|---|---|
| Fe–Ni₃Se₂/Ni-foam [1] | OER Electrocatalyst | Overpotential: 250 mV @ 100 mA cm⁻²; Stability: 100 h @ 500 mA cm⁻². | Hydrothermal Fe decoration on Ni₃Se₂ nanowires. Optimal at 40°C. |
| NiSe-3CY [4] | Supercapacitor Electrode | Specific Capacitance: 507.42 F/g; Resistance: 1.59 Ω; Capacity Retention: 91% after 10k cycles. | Electrodeposition with 3 cycles (CV, -1.2 V to 0.2 V, 5 mV/s). |
| NixFe1−xSe₂–NC [3] | Bifunctional Oxygen Electrocatalyst | OER Overpotential (η₁₀): 253 mV; ORR Tafel slope: 35.4 mV dec⁻¹. | Fe doping via coordination polymer template. |
| NCSe-E [2] | Battery-type Cathode | Specific Capacity: 3830 mC cm⁻² @ 1 mA cm⁻²; Capacity Retention: 72.0% (1 to 50 mA cm⁻²). | Potentiostatic strengthening of Ni-Co selenide nanoneedles. |
Protocol 1: Iron Decoration of Ni₃Se₂ Nanowires via Hydrothermal Treatment [1] This method produces highly active and stable nanowire structures.
Protocol 2: Optimized Electrodeposition of NiSe Electrodes [4] This protocol controls material loading and morphology by tuning deposition cycles.
The following diagram illustrates the logical sequence and decision points for selecting a synthesis strategy.
| Approach | Mechanism | Example Parameters from Literature |
|---|---|---|
| Use of Supports & Templates | Confines particle growth to a defined surface, preventing uncontrolled aggregation. [1] [2] | Growing Ni(_3)Se(_2) nanowires directly on Ni foam. [1] Supporting nickel nanoparticles on activated carbon. [2] |
| Surfactant Capping | Adsorbs onto particle surfaces, creating steric or electrostatic repulsion to keep them separated. [3] | Using CTAB, BS-12, or SDBS during a solvent/anti-solvent process to control the crystal morphology and size of nanoparticles. [3] |
| Optimized Hydrothermal/Solvothermal Synthesis | Uses controlled temperature and pressure in a sealed vessel to facilitate slow, ordered crystal growth. [1] [4] | A one-step hydrothermal method to grow honeycomb-like ultra-thin NiSe nanosheets. [4] Fe-Ni(_3)Se(_2) synthesis with hydrothermal step at 40-120 °C. [1] |
| Microreactor Technology | Provides superior mixing and precise control over reaction conditions (concentration, flow rate, temperature), leading to uniform nucleation and growth. [3] | Using a scale-up microreactor with an ellipsoidal baffle mixer. Particle size tuned by adjusting flow rate (Q), flow ratio (q), and precursor concentration (C). [3] |
Here are more detailed methodologies for the key strategies mentioned above.
This protocol is adapted from the synthesis of Fe-decorated Ni(_3)Se(_2) nanostructures on Ni foam [1] and general nickel selenide synthesis [4].
This protocol is based on the high-throughput preparation of nano apigenin, which can be adapted for nickel selenide synthesis [3].
The following diagram illustrates the logical workflow for diagnosing and resolving particle aggregation issues.
When using surfactant-assisted or microreactor methods, fine-tuning these parameters is crucial [3]:
Q: Why is my nickel selenide product overly aggregated into large chunks instead of a fine powder? A: This is typically caused by uncontrolled nucleation and rapid growth. To mitigate this, slow down the reaction kinetics using methods like hydrothermal synthesis or introduce a capping agent (surfactant) to sterically or electrostatically hinder particles from approaching each other.
Q: The specific surface area of my synthesized material is lower than expected. How can I improve it? A: A low surface area indicates a lack of porosity or the presence of large, aggregated particles. Consider synthesizing low-dimensional nanostructures (like nanowires or nanosheets) using template or support-based methods [1] [4]. These morphologies inherently possess high surface area.
Q: Can I scale up the synthesis of non-aggregated nanoparticles without compromising quality? A: Yes, microreactor technology is particularly suited for this purpose. It allows for the precise and reproducible control of reaction parameters at a high throughput, enabling the scalable production of high-quality nanoparticles with a narrow size distribution [3].
The table below summarizes key findings on how thermal treatment temperature influences the properties and performance of various nickel selenide materials.
| Material | Temperature Range | Key Effects on Performance | Optimal Performance & Notes |
|---|---|---|---|
| Ni-Se Phases (for MOR) [1] | Synthesized at 180°C; MOR tested in 1 M KOH with 1 M methanol. | MOR Activity: Ni(_3)Se(_4) > NiSe(_2) > NiSe. Ni(_3)Se(_4) showed the most favorable methanol adsorption energy. [1] | Best MOR Current Density: Ni(_3)Se(_4) achieved 149.8 mA cm⁻² at 0.6 V vs. RHE. [1] |
| Nickel Selenite Hydrate (for Solar Evaporation) [2] [3] | RT to 800°C | Thermal stability analysis revealed mass loss steps. Structural alterations occur even at low temperatures (e.g., ~80°C), affecting the hydrate structure crucial for hydrophilicity. [2] [3] | High solar evaporation rate (1.83 kg·m⁻²·h⁻¹). Understanding low-temperature phase transitions is critical for application stability. [2] [3] |
| Electrochemically Selenized Ni-Fe (for OER) [4] | Selenization at room temperature; post-reconstruction. | Residual Se species after electrochemical reconstruction enhance OER kinetics and stabilize the catalyst interface. [4] | Improved performance is linked to residual Se, not the initial annealing temperature. The method avoids high-temperature treatment. [4] |
| CNZTSSe Thin Films (for Photovoltaics) [5] | 500°C to 560°C | Crystallinity increases with temperature. Higher temperatures increase Se incorporation, reducing the band gap (from 1.14 eV to 1.06 eV). [5] | Best device performance at 540°C: smoother film, higher crystallinity, PCE of 5.16%. [5] |
Here are solutions to common issues encountered when working with nickel selenides.
This protocol is adapted from a recent study demonstrating high MOR activity [1].
Objective: To synthesize Ni(_3)Se(_4) electrocatalysts via a one-step hydrothermal method. Materials:
Procedure:
Performance Validation:
The diagram below outlines the logical workflow for determining the optimal annealing or synthesis temperature for a nickel selenide-based material, based on the collective insights from the research.
Sodium selenite (Na₂SeO₃) acts through a dual-mechanism to protect zinc anodes, primarily by inhibiting the Hydrogen Evolution Reaction (HER) and self-corrosion. The table below summarizes its protective functions.
| Protective Function | Mechanism Description |
|---|---|
| Competitive Reduction | Selenite ions (SeO₃²⁻) compete with water molecules (H⁺) for electrons at the anode surface, reducing the rate of hydrogen gas evolution. [1] |
| Protective Film Formation | Reduction products form a thin, protective selenium-containing film on the anode, shielding the underlying metal from direct contact with the corrosive electrolyte. [1] |
| Current Density Reduction | Significant reduction in cathodic current density, directly indicating suppressed hydrogen evolution. [1] |
| Impedance Increase | Increases low-frequency impedance, signaling a substantial reduction in the self-corrosion rate of the metal. [1] |
For researchers looking to implement this approach, the following table summarizes key experimental parameters and their outcomes from recent publications.
| Parameter | Details / Value | Observed Outcome / Performance |
|---|---|---|
| Additive Used | Sodium Selenite (Na₂SeO₃) [1] | Inhibition of HER and self-corrosion. |
| Application System | Zn-ion batteries with ZnSO₄ electrolyte and NaCl solution. [1] | After prolonged immersion, Zn surface remained smooth vs. significant corrosion in control. |
| Electrodeposition for Recovery | Voltage: -1.5 V; Electrodes: Cu, Co, Ni foam. [2] | SeO₃²⁻ removal efficiency: >91.2% (Cu foam), >51.3% (Co foam), >50.7% (Ni foam). |
| Analytical Techniques | Potentiodynamic polarization, Electrochemical Impedance Spectroscopy (EIS), SEM/EDX. [1] [2] [3] | Used to confirm film formation, measure corrosion rates, and analyze surface morphology. |
The diagram below outlines a general experimental workflow for evaluating selenite-based additives in an electrodeposition system.
Based on the reviewed literature, here are potential issues and suggested mitigation strategies.
| Challenge | Possible Cause | Suggested Mitigation |
|---|---|---|
| Incomplete or uneven protective film formation. | Non-optimal concentration of Na₂SeO₃ or uneven current distribution during initial film formation. | Optimize additive concentration and ensure proper agitation/mass transport in the electrolyte. [1] |
| Inefficient removal or recovery of selenium from solution. | Using a less effective electrode substrate. | Use copper foam as an electrode substrate, as it demonstrated significantly higher removal efficiency (>91%) compared to cobalt or nickel foams. [2] |
A common challenge is the unintended precipitation or sequestration of phosphorus, which reduces its bioavailability or measurable content. The guide below summarizes issues, potential causes, and investigative actions based on general chemical principles [1] [2].
| Problem Phenomenon | Potential Root Cause | Investigation & Verification Action |
|---|
| Low measurable phosphorus content | Chemical Precipitation: Formation of insoluble metal-phosphate complexes (e.g., FePO₄, Ni₃(PO₄)₂). | 1. Analyze Precipitate: Filter and use X-ray diffraction (XRD) to identify crystalline phases. 2. Monitor Ions: Track aqueous metal and phosphate ion concentration over time. | | Unstable system performance | Shift in Microbial Metabolism (in biological systems): Metal stress causes a shift from phosphorus to glycogen accumulation [1]. | 1. Microbial Community Analysis: Use DNA sequencing (e.g., for PAOs/GAOs). 2. Metabolite Assay: Measure intracellular polyhydroxyalkanoates (PHA) and glycogen levels [1]. | | Inconsistent experimental results | Competing Selenium Reactions: Selenium oxides (SeO₃²⁻) can be oxidized to selenates (SeO₄²⁻), which may interact with the system [2]. | 1. Speciation Analysis: Use techniques like HPLC-ICP-MS to determine selenium species present. 2. Control Experiments: Run systems with and without selenium to isolate its effect. |
Q1: How can I accurately measure the phosphorus content in my complex reaction mixture? Accurate measurement can be challenging in the presence of interfering metal ions. The standard molybdenum blue method is widely used for orthophosphate [3] [4]. For complex matrices:
Q2: My system involves both nickel and selenium. How might they interact and affect my process? Nickel-selenium systems are complex and often form selenides or involve selenate/selenite ions.
The following workflow outlines a systematic approach to diagnose phosphorus loss in a system containing competing metal ions, synthesizing the troubleshooting concepts into a practical procedure.
Sample Preparation and Separation:
Solid Phase Analysis:
Aqueous Phase Analysis:
When bioreactor performance declines, the issue often relates to mass transfer, biological activity, or system configuration. The table below outlines common problems and their solutions.
| Problem Phenomenon | Possible Root Cause | Recommended Solution | Key Performance Indicator to Monitor |
|---|
| Low selenate removal rate | • Insufficient mixing • Electron donor limitation • Competition from other oxyanions (e.g., nitrate) | • Optimize mixing intensity (e.g., adjust shaking frequency or agitation) [1]. • Implement ORP feedback control for optimal electron donor dosage [2]. • Use a sequential system to remove nitrate before selenate [2]. | Volumetric Selenate Removal Rate (e.g., mM/hr) | | Incomplete sulfate removal | Electron outcompetition by selenate/nitrate reducers [2] | Use a two-stage reactor process. Stage 1 removes selenate/nitrate; Stage 2 is dedicated to sulfate removal [2]. | Sulfate Concentration in Effluent | | Low purity of recovered Se⁰ | Simultaneous sulfate reduction leading to selenium-sulfide complexes [2] | Optimize ORP setpoint in the primary reactor to selectively favor selenate reduction over sulfate reduction [2]. | Elemental Selenium Purity (%) | | Unstable kLa (Volumetric Mass Transfer Coefficient) | • Inefficient aeration/agitation • Operating below critical mixing threshold | • For stirred tanks: Optimize impeller speed and gas flow rate using CFD modeling [3]. For shaken bioreactors: Ensure shaking frequency is above the critical circulation frequency [1]. | kLa value (h⁻¹) |
Q1: What are the key reactor parameters to optimize for mass transfer? The most critical parameters are those that influence the Volumetric Mass Transfer Coefficient (kLa). In stirred tank reactors, these are the impeller rotational speed and gas flow rate [3]. In orbitally shaken bioreactors, the key parameters are the shaking frequency, filling volume, and reactor diameter [1]. A universal correlation has been established for cylindrical shaken bioreactors, showing kLa is a function of these parameters [1].
Q2: How can I design a process to handle wastewater with selenate, nitrate, and sulfate? A single-stage reactor often leads to poor performance due to microbial competition. The recommended approach is a two-stage fluidized bed reactor (FBR) process [2]:
Q3: How does ORP control help in selenate reduction? Oxidation-Reduction Potential (ORP) control automatically adjusts the dosage of the electron donor (e.g., ethanol). This prevents under-dosing (which limits reduction) and over-dosing (which can lead to impurities like sulfide production). An optimal ORP setpoint (e.g., -480 mV) enables near-complete selenate and nitrate removal while suppressing sulfate reduction, allowing for the recovery of elemental selenium with high purity (e.g., 71%) [2].
Q4: What is a typical effective Hydraulic Retention Time (HRT)? Research shows that chemostat bioreactors can remove up to 25 mg/L of dissolved selenium with HRTs exceeding 1 day under optimal conditions [4]. Performance should be tested at your specific concentration.
For researchers using cylindrical orbitally shaken bioreactors, here is a methodology to characterize the mass transfer coefficient, a critical scale-up parameter [1].
For advanced design and scaling, Computational Fluid Dynamics (CFD) is a powerful tool. You can develop a CFD-Population Balance Model (PBM) to simulate the effects of various parameters on hydrodynamics and kLa before building a physical reactor [3].
The table below summarizes the basic distinctions between these two compounds, which underlie their different research and application pathways.
| Feature | Nickel Selenide | Nickel Selenate |
|---|---|---|
| Chemical Classification | Selenide (often non-stoichiometric) [1] | Selenate salt (typically hexahydrate) [2] |
| Key Applications in Research | Electrode material for supercapacitors [3]; Catalyst for fuel cells and water splitting [4] [5]; Component in dye-sensitized solar cells [6] | Primarily studied as a chemical precursor or in fundamental thermal behavior studies [2] |
| Reported Performance | Excellent catalytic activity and conductivity; High power conversion efficiency in devices (e.g., 7.82% in DSSCs [6]) | Performance data in energy applications not readily available in the searched literature |
| Structural Notes | Exists in multiple phases (e.g., NiSe, NiSe₂, Ni₃Se₂) [1]; Often deficient in nickel (Ni1−xSe) [1] | Commonly obtained as a green-colored hexahydrate (NiSeO₄·6H₂O) [2] |
Nickel selenide's performance is highly tunable based on its phase, morphology, and composition. The following table collates experimental data from various studies.
| Material / Composition | Application | Key Performance Metric(s) | Citation |
|---|---|---|---|
| NiSe-1 (nanoparticles) | Dye-Sensitized Solar Cell (DSSC) Counter Electrode | Power Conversion Efficiency (PCE): 7.82% | [6] |
| NiSe-2 (different morphology) | Dye-Sensitized Solar Cell (DSSC) Counter Electrode | Power Conversion Efficiency (PCE): 6.90% | [6] |
| Ni1−xSe | Oxygen Reduction Reaction (ORR) Catalyst | Onset Potential: 0.98 V (vs. RHE) | [5] |
| c-NiSe₂ (cubic) | Oxygen Reduction Reaction (ORR) Catalyst | Onset Potential: 0.93 V (vs. RHE) | [5] |
| NixFe1−xSe2–NC (Fe-doped) | Bifunctional Oxygen Electrocatalyst | OER Overpotential (η10): 253 mV; ORR Tafel slope: 35.4 mV dec-1 | [4] |
| NiSe Nanowires | Supercapacitor Electrode | Specific Capacitance: 1790 F/g (at 5 A/g) | [3] |
| NiSe₂ (2D hexagonal) | Supercapacitor Electrode | Capacitance Retention: 94% (after 5,000 cycles) | [3] |
The high performance of nickel selenides is closely linked to their synthesis methods, which control their structure and morphology.
This is a widely used method for preparing nickel selenide nanostructures [7] [3]. The general workflow is as follows.
Protocol Details:
For electrocatalysts and supercapacitors, performance is evaluated using standard electrochemical techniques. The workflow below outlines a common testing sequence.
Protocol Details:
To continue your research, you could:
The following table summarizes key electrochemical performance metrics from recent research. Specific capacitance and capacity are key indicators of how much energy a material can store.
| Material | Specific Capacitance/Capacity | Current Density | Cycle Stability (Retention after Cycles) | Sources |
|---|---|---|---|---|
| Nickel Selenide (NS/NSO Composite) | 895 F g⁻¹ | 0.5 A g⁻¹ | 93.4% (5,000 cycles) | [1] [2] |
| Nickel Diselenide (NiSe₂) | 744.7 F g⁻¹ | 1 A g⁻¹ | Exceptional long-term stability | [3] |
| Nickel Selenide (NiSe) | 93.3 mAh g⁻¹ (Capacity) | 12 A g⁻¹ | 98% (30,000 cycles) | [4] |
| Nickel Oxide (NiO) | 498 F g⁻¹ | 0.5 A g⁻¹ | 91.5% (5,000 cycles) | [1] [2] |
| Nickel Oxide (NiOMNP) | 91 mF cm⁻² (Areal) | 10 mV s⁻¹ | 96.4% (15,000 cycles) | [5] |
A key finding from the literature is that selenides significantly outperform oxides in specific capacitance, a measure of charge storage capability [1] [2]. Furthermore, certain nickel selenides like NiSe demonstrate remarkable cycling stability, maintaining performance over tens of thousands of charge-discharge cycles [4].
The superior performance of materials is closely linked to their synthesis method, which controls their structure and properties.
The workflow below illustrates the parallel paths for synthesizing these materials, including the eco-friendly approach of using waste precursors.
The significant performance advantage of nickel selenides can be attributed to fundamental material properties:
Future research directions, as indicated by the latest studies, focus on further enhancing performance by:
The following table summarizes the key performance metrics reported for a defect-rich nickel-cobalt selenate (NCSe-E) used in an aqueous hybrid supercapacitor (AHSC) [1].
| Material | Device Type | Specific Capacity | Capacity Retention | Cycles | Energy Density |
|---|---|---|---|---|---|
| Nickel-Cobalt Selenate (NCSe-E) | Aqueous Hybrid Supercapacitor (vs. Activated Carbon) | 3830 mC cm⁻² (at 1 mA cm⁻²) | ~86.2% [1] | 5000 [1] | 0.63 mWh cm⁻² [1] |
| Nickel-Cobalt Selenate (NCSe-E) | Aqueous Hybrid Supercapacitor (vs. Activated Carbon) | Not explicitly stated | 72.0% (at high current density of 50 mA cm⁻²) [1] | Not specified | Not explicitly stated |
The high-performance NCSe-E material was synthesized and tested using the following methodology [1]:
To better position the data above, the following diagram outlines the relationship between different cathode material categories and the specific nickel-cobalt selenate discussed in this guide.
The search results also provide context on the challenges faced by other advanced cathode materials, which can help you understand the performance landscape:
The table below summarizes the electrochemical performance of various nickel-cobalt selenide compositions and composites as electrode materials.
| Material Composition | Specific Capacity / Capacitance | Rate Capability / Retention | Cycle Life Stability | Reference |
|---|---|---|---|---|
| Ni₀.₆Co₀.₄Se₂ | 1580 F g⁻¹ @ 1 A g⁻¹ [1] [2] | 1205 F g⁻¹ @ 20 A g⁻¹ (~76% retention) [1] [2] | ~90% retention after 20,000 cycles @ 10 A g⁻¹ [1] [2] | |
| NCSe (1.8 mmol Se) | 252 C g⁻¹ @ 1 A g⁻¹ [3] | 182 C g⁻¹ @ 20 A g⁻¹ (~72% retention) [3] | Information missing | |
| Co₀.₅Ni₀.₅Se₂/NCNT | 6.2 mA h cm⁻³ (Volumetric) @ 4 mA cm⁻² [4] | Information missing | ~86% capacity retention after 10,000 cycles @ 10 mA cm⁻² [4] | |
| NiCoSe₂–Zn15/30PPy | 1370.5 C g⁻¹ @ 0.5 A g⁻¹ [5] | Information missing | 94.3% capacity retention after 5,000 cycles [5] | |
| NCSe-E (Potentiostatic Strengthened) | 3830 mC cm⁻² @ 1 mA cm⁻² [6] | 72.0% capacity retention @ 50 mA cm⁻² [6] | ~86.2% retention after 5,000 cycles [6] |
The high performance of these materials is closely linked to their synthesis and processing methods. Here are details of key experimental protocols cited:
The rate capability, which indicates how well a material performs at high charging/discharging speeds, is influenced by several factors, as illustrated below.
(Core factors determining the rate capability of nickel-cobalt selenide materials)
The field continues to evolve with strategies like cation doping (e.g., Zinc) [5] and the construction of advanced core-shell or 3D coaxial structures [7] [4] to further push the boundaries of performance. When comparing materials, it is essential to consider the specific synthesis parameters and electrode architecture, as these factors are integral to the reported electrochemical properties.
| Material | Adsorption Energy / Property Related to OH⁻ Adsorption | Experimental Method for Adsorption Energy | Key Related Electrochemical Performance |
|---|---|---|---|
| Nickel-Cobalt Selenate (NCSe-E) [1] | Enhanced OH⁻ adsorption energy (specific value not provided) [1] | Density Functional Theory (DFT) calculations [1] | Specific capacity: 3830 mC cm⁻² @ 1 mA cm⁻² [1] |
| Selenite-modified Ni/Ni(OH)₂ (from (Ni₁₂(OH)₆(SeO₃)₈)(OH)₂ reconstruction) [2] | Optimizes hydrogen adsorption free energy (ΔG_H*) [2] | Density Functional Theory (DFT) calculations [2] | HER overpotential: 35 mV @ -10 mA cm⁻² [2] |
| Oxygen-defect rich CoNiO₂ (Od-CNO) [3] | Enhanced OH⁻ adsorption energy (specific value not provided) [3] | Density Functional Theory (DFT) calculations [3] | Specific capacity: 432.7 mAh g⁻¹; Capacity retention: 93% after 5000 cycles [3] |
The data in the table above relies on a combination of material synthesis, electrochemical testing, and theoretical modeling.
(E_ads = E_(ads+subs) - (E_subs + E_ads)) [4]. A more negative adsorption energy indicates stronger and more favorable binding.While a broad comparative guide is not feasible with the current data, the available research points to a clear and effective strategy for performance enhancement.
The following diagram illustrates the logical relationship between material engineering, the resulting properties, and the final performance outcomes, as supported by the research.
To build a more comprehensive comparison guide, you may need to delve deeper into the literature. I suggest:
The table below summarizes the specific capacitance values for different nickel-based selenide materials and their composites as reported in the literature. This data is primarily sourced from a 2021 review article [1] [2] [3] and a 2025 research paper [4].
| Material | Specific Capacitance | Test Conditions | Morphology / Key Feature |
|---|---|---|---|
| NiSe [1] | 1790 F/g | 5 A/g | Nanowires on foamed nickel |
| NiSe [1] | 6.81 F/cm² | 5 mA/cm² | Nanorod arrays |
| NiSe₂ [1] | 75 F/g | 1 mA/cm² | Two-dimensional hexagonal structure |
| NiSe₂−𝘅@C [4] | 645.5 F/g | 1 A/g | Selenium vacancy-rich 3D nanocomposite |
| Graphene/NiO composite [1] | 346 F/g | Information missing | 3D structure via hydrothermal method |
| Ni(OH)₂ on foam nickel [1] | 2675 F/g | Information missing | Ultra-thin nanosheets |
The electrochemical performance of these materials is highly dependent on their synthesis method and resulting nanostructure. Here are the detailed methodologies for some of the key materials cited.
Synthesis of NiSe₂−𝘅@C with Selenium Vacancies [4]: This recent study used a two-step method to create a high-performance material.
@C in the name), which enhances electrical conductivity.Synthesis of NiSe Nanowires [1]: This method is a common and direct approach for creating nanostructures.
Synthesis of NiSe₂ [1]: This highlights another common synthesis technique.
You can use the DOT language with Graphviz to create clear and professional diagrams for your guides, such as illustrating synthesis workflows or performance optimization strategies. The following code generates a diagram that conceptualizes the pathway to high capacitance in nickel-based selenides [1] [4].
This diagram illustrates the primary material optimization strategies that contribute to achieving high specific capacitance.
Hydrogen peroxide (H₂O₂) represents a crucial metabolic product and signaling molecule in living organisms, playing fundamental roles in cellular processes including proliferation, differentiation, and migration under physiological conditions [1]. However, dysregulated H₂O₂ levels are associated with serious pathological conditions such as cancer, Alzheimer's disease, Parkinson's disease, cardiovascular diseases, and neurodegeneration [1] [2] [3]. This dual nature makes accurate H₂O₂ measurement essential for both fundamental biological research and clinical diagnostics. The development of advanced electrochemical sensors has emerged as a priority in analytical science, with particular emphasis on creating systems capable of portable, sensitive, and stable detection without reliance on complex laboratory equipment [1].
Electrochemical sensors for H₂O₂ detection primarily fall into two categories: enzymatic sensors that utilize biological recognition elements (e.g., horseradish peroxidase, cholesterol oxidase), and non-enzymatic sensors that rely on the intrinsic electrocatalytic properties of advanced materials [2] [4]. While enzymatic sensors benefit from high specificity and catalytic efficiency, they often suffer from limitations including high cost, low stability, and stringent operating requirements [2]. These challenges have driven significant research interest toward nano-enzymatic alternatives that offer comparable sensitivity with enhanced robustness across diverse environmental conditions [2] [5].
The development of advanced nanomaterials has revolutionized electrochemical H₂O₂ detection, with various classes of materials demonstrating distinct advantages and performance characteristics. The tables below provide a systematic comparison of recently reported electrocatalytic materials for H₂O₂ sensing.
Table 1: Performance Metrics of Recent Electrocatalytic Materials for H₂O₂ Detection
| Material Category | Specific Composition | Detection Limit | Linear Range | Sensitivity | Stability | Reference |
|---|---|---|---|---|---|---|
| Pt-Ni Hydrogels | PtNi₃ hydrogel | 0.15 μM (electrochemical) | 0.50 μM–5.0 mM | Not specified | >60 days | [1] |
| 3D Graphene Composites | 3DGH/NiO₂₅ | 5.3 μM | 10 μM–33.58 mM | 117.26 μA mM⁻¹ cm⁻² | Excellent | [3] |
| Carbon Nanotube Enzymatic | PMWCNT/ChOx | 0.43 μM | 0.4–4.0 mM | 26.15 μA/mM | Good | [4] |
| Cerium Nanoparticles | CNP (low Ce³⁺:Ce⁴⁺) | 0.1 pM | Not specified | Not specified | High thermal/pH stability | [5] |
| Hemoglobin-Based | Hb/TiO₂-3D rGO | 35 μM | Not specified | Not specified | Moderate | [6] |
Table 2: Comparative Advantages and Limitations by Material Category
| Material Category | Key Advantages | Limitations & Challenges | Ideal Application Context |
|---|---|---|---|
| Noble Metal Alloys (Pt-Ni) | Excellent peroxidase-like activity, dual colorimetric/electrochemical detection, wide linear range | Higher material cost, potential complexity in synthesis | Portable devices requiring both visual and electrochemical readouts |
| Metal Oxide/Graphene (NiO/3DGH) | High sensitivity, excellent stability, good reproducibility, cost-effective | Limited specificity for complex biological matrices | Environmental monitoring, food safety applications |
| Enzyme-Based (ChOx/MWCNT) | High specificity, spontaneous binding with H₂O₂, good selectivity | Limited stability under extreme pH/temperature, moderate detection limit | Clinical diagnostics where specificity is paramount |
| Cerium Nanoparticles | Ultra-low detection limits, exceptional pH/temperature stability, enzyme-free operation | Characterization complexity for valence ratios | Implantable biomedical devices, harsh operating environments |
| Protein-Based (Hb/TiO₂-rGO) | Biocompatibility, direct electron transfer capability | Relatively high detection limit, moderate affinity for H₂O₂ | Fundamental studies of electron transfer mechanisms |
The Pt-Ni hydrogels with exceptional peroxidase-like and electrocatalytic activities are prepared through a fast and simple coreduction method:
The 3D graphene hydrogel (3DGH) decorated with NiO octahedrons is synthesized through a multi-step process:
The cholesterol oxidase (ChOx) based biosensing platform combines enzymatic specificity with carbon nanotube conductivity:
The following diagram illustrates the general experimental workflow for developing and testing electrocatalytic H₂O₂ sensors, from material synthesis to performance validation:
Comprehensive electrochemical characterization is essential for evaluating H₂O₂ sensor performance. The following protocols are widely employed across the field:
Cyclic Voltammetry (CV): Perform scans typically between -0.80 V to 0.20 V (vs. Ag/AgCl) at scan rates of 0.10 V/s to investigate the electrochemical behavior and catalytic mechanisms of the modified electrodes [4]. For ceria nanoparticles, characteristic reduction peaks appear at approximately 0 V and -0.23 V, with oxidation peaks between 0.4-0.7 V [5].
Chronoamperometry: Apply constant potential while measuring current response to successive additions of H₂O₂ standard solutions. This method provides accurate quantification of sensitivity, linear range, and detection limits [3] [4]. Measurements are typically conducted in 0.1 M phosphate buffer (pH 7.4) at room temperature [3].
Electrochemical Impedance Spectroscopy (EIS): Record impedance spectra to characterize electron transfer resistance and interfacial properties at the electrode surface, providing insights into the effectiveness of electrode modification [4].
Standard methodologies for calculating essential sensor performance metrics include:
Detection Limit (LOD) Calculation: Typically determined as 3σ/S, where σ represents the standard deviation of the blank signal and S denotes the sensitivity (slope of the calibration curve) [1] [3].
Sensitivity Calculation: Derived from the slope of the steady-state current response versus H₂O₂ concentration plot, normalized by the electroactive surface area when possible [3].
Selectivity Assessment: Performed by challenging the sensor with potentially interfering substances including ascorbic acid (AA), uric acid (UA), dopamine (DA), and glucose at physiological concentrations [3].
Stability Testing: Evaluate long-term stability by monitoring sensor response over extended periods (e.g., 30-60 days) with proper storage conditions, and operational stability through repeated measurements [1] [3].
Selecting the appropriate electrocatalytic material for H₂O₂ detection requires careful consideration of the specific application requirements. The following decision framework provides guidance for researchers and developers:
For applications requiring exceptional sensitivity such as early disease biomarker detection or tracking subtle cellular signaling dynamics:
Primary Recommendation: Cerium nanoparticle-based sensors offer picomolar detection capabilities (0.1 pM), outperforming other material systems by several orders of magnitude [5]. The critical factor is optimizing the Ce³⁺:Ce⁴⁺ ratio, with lower ratios (higher Ce⁴⁺ content) demonstrating enhanced electrocatalytic response to H₂O₂ [5].
Alternative Option: Pt-Ni hydrogel systems provide excellent sensitivity with detection limits of 0.15 μM, coupled with wider linear ranges that accommodate both low and high concentration measurements [1].
For challenging environments including implantable devices, industrial processes, or field applications where stability under variable conditions is paramount:
Non-Enzymatic Materials: Cerium nanoparticles and metal oxide composites maintain functionality across broad pH and temperature ranges where enzyme-based sensors would denature or degrade [5].
3D Graphene Composites: The 3DGH/NiO system demonstrates excellent long-term stability while maintaining high sensitivity (117.26 μA mM⁻¹ cm⁻²), making it suitable for extended monitoring applications [3].
For widespread deployment, disposable sensors, or resource-limited settings:
Metal Oxide Alternatives: NiO-based sensors provide favorable performance at lower cost compared to noble metal counterparts, with natural abundance and facile preparation enhancing their practical applicability [3].
Carbon Nanomaterial Systems: MWCNT-based platforms offer good performance with relatively low material costs, particularly when using non-enzymatic approaches [4].
The following diagram illustrates the primary electrocatalytic mechanisms for H₂O₂ detection across different material classes:
The continuing development of advanced electrocatalytic materials for H₂O₂ detection reflects a dynamic interdisciplinary field where materials science, chemistry, and biomedical engineering converge. The performance benchmarks established by recent research – including picomolar detection limits, wide linear ranges spanning several orders of magnitude, and extended operational stability – represent significant advancements over conventional detection methodologies.
Future progress in this field will likely focus on several key areas: First, the rational design of multi-functional composites that combine the advantages of different material classes could yield systems with enhanced sensitivity, specificity, and stability. Second, increasing emphasis on practical implementation including miniaturization, portability, and compatibility with complex biological matrices will drive translation from laboratory research to clinical and environmental applications. Finally, the integration of computational materials design with experimental validation, as demonstrated by the in silico studies of enzyme-substrate interactions [4], provides a powerful approach for accelerating the development of next-generation H₂O₂ sensors.
The table below summarizes the electrochemical performance of various nickel selenide-based electrodes for different applications, as reported in recent literature.
| Electrode Material | Application | Key Performance Metrics | Test Conditions | Citation |
|---|---|---|---|---|
| Fe–Ni₃Se₂/Ni-foam-40 | Oxygen Evolution Reaction (OER) | Overpotential of 250 mV @ 100 mA cm⁻²; Stability for 100 h @ 500 mA cm⁻² | Alkaline medium | [1] |
| Ni–Se–Lu/NF | Hydrogen Evolution Reaction (HER) | Overpotential of 52 mV @ 10 mA cm⁻²; Tafel slope = 63.8 mV/dec | 1 mol L⁻¹ KOH | [2] |
| NiSe-3CY | Supercapacitor | Specific capacitance of 507.42 F/g; 91% capacity retention after 10,000 cycles | 3-electrode cell, KOH electrolyte | [3] |
| Ni₃Se₄ | Methanol Oxidation Reaction (MOR) | MOR current density of 149.8 mA cm⁻² @ 0.6 V vs. RHE; Faradaic efficiency for formate = 95.7% | 1 M KOH with 1 M methanol | [4] |
| NixSey Nanorod Arrays | Hybrid Supercapacitor | Energy density of 24.67 Wh kg⁻¹; 92.3% capacity retention after 9,000 cycles | //Activated Carbon configuration | [5] |
For a meaningful interpretation of the data, understanding the synthesis and testing methods is crucial. Here is a summary of the key experimental protocols from the studies:
The following diagram illustrates the general workflow for developing and electrochemically testing a nickel selenide electrode.
The search results confirm that nickel selenides are a highly active research area, but nickel selenate is not discussed. To deepen your analysis:
"Tafel slope nickel selenide OR" or "exchange current density NiSe".
While data for nickel selenate is unavailable, the table below summarizes the electrochemical performance of several related nickel compounds from research contexts for your reference.
| Material | Application | Key Performance Metrics | Charge Transfer Resistance | Citation |
|---|---|---|---|---|
| NiS0.7/NiO0.3 heterostructure | Methanol Oxidation Reaction (MOR) | Current density of 837 mA cm-2 at 0.6 V | Lowest charge transfer resistance among the composites tested [1] | |
| NiS-rGO-Ni/NF electrode | Methanol Oxidation Reaction (MOR) | Significantly higher current density, lower Tafel slope | Significantly reduced charge transfer resistance [2] | |
| NiS2@NPCTs/S cathode | Room-Temperature Na-S Batteries | High initial capacity of 960 mA h g-1 at 1 A g-1 | Strong adsorption & high conversion of polysulfides indicate good kinetics [3] | |
| NiSe-1 (nanoparticles) | Dye-Sensitized Solar Cells (CE) | Power conversion efficiency of 7.82% | ~14.39 Ω (lower than NiSe-2 and Pt) [4] | |
| NiSe-2 (nanosheets) | Dye-Sensitized Solar Cells (CE) | Power conversion efficiency of 6.90% | Higher than NiSe-1 [4] |
The performance data for the related nickel compounds were derived from standardized electrochemical experiments. The workflow below outlines the general process for synthesizing and evaluating these materials.
The characterization techniques provide complementary information:
Irritant;Health Hazard;Environmental Hazard